Phthalanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N,2-N-diphenylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(24)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYACJWRVLBPZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167827 | |
| Record name | N,N'-Diphenylphthaldiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16497-41-9 | |
| Record name | N1,N2-Diphenyl-1,2-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16497-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Diphenylphthaldiamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016497419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Diphenylphthaldiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylphthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Phthalanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the synthesis, characterization, and biological significance of phthalanilide derivatives. Phthalanilides, a class of compounds characterized by a phthalimide core linked to an aniline moiety, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key concepts to facilitate understanding and further research in this promising area of drug discovery.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is most commonly achieved through the condensation reaction between a phthalic anhydride (or its corresponding acid) and an aniline derivative. Several methods have been developed to optimize this reaction, including conventional heating and microwave-assisted synthesis, each with its own advantages in terms of reaction time, yield, and environmental impact.
General Reaction Mechanism
The formation of a this compound proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline attacks one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalanilic acid intermediate. Subsequent dehydration, often facilitated by heat or a catalyst, results in the formation of the stable five-membered imide ring of the this compound.
Experimental Protocols
Below are detailed protocols for the synthesis of N-phenylphthalimide, a representative this compound derivative.
Protocol 1: Conventional Heating
This method involves the direct heating of phthalic anhydride and aniline, typically in the presence of a high-boiling solvent like glacial acetic acid which also acts as a catalyst.
-
Materials:
-
Phthalic anhydride (10 mmol, 1.48 g)
-
Aniline (10 mmol, 0.93 g)
-
Glacial acetic acid (20 mL)
-
10% aqueous potassium carbonate solution
-
Water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Buchner funnel and flask
-
Beakers
-
-
Procedure:
-
To a 100 mL round-bottom flask, add phthalic anhydride (10 mmol) and aniline (10 mmol).
-
Add glacial acetic acid (20 mL) and a stirring bar.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with 50 mL of 10% aqueous potassium carbonate solution to remove any unreacted phthalic anhydride and phthalanilic acid, followed by a wash with 100 mL of water.
-
Dry the crude product in an oven at 60-70 °C.
-
For further purification, recrystallize the crude product from hot ethanol.
-
Collect the purified crystals by filtration and dry to a constant weight.
-
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This method offers a more rapid and environmentally friendly approach to the synthesis of phthalanilides.
-
Materials:
-
Phthalic anhydride (10 mmol, 1.48 g)
-
Aniline (10 mmol, 0.93 g)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Microwave-safe reaction vessel (e.g., a 25 mL beaker)
-
Domestic or laboratory microwave oven
-
Glass rod
-
Buchner funnel and flask
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix equimolar amounts of phthalic anhydride (10 mmol) and aniline (10 mmol) using a glass rod.
-
Place the vessel in the center of the microwave oven.
-
Irradiate the mixture at a medium power setting (e.g., 450 W) for 3-5 minutes. Monitor the reaction progress to avoid overheating.
-
Carefully remove the vessel from the microwave and allow it to cool to room temperature.
-
The solidified product can be purified by recrystallization from ethanol.
-
Collect the purified crystals by filtration and dry.
-
Synthesis of Substituted this compound Derivatives
The versatility of the this compound synthesis allows for the creation of a diverse library of compounds by using substituted phthalic anhydrides and anilines. The choice of substituents on either the phthalimide or the aniline ring can significantly influence the physicochemical properties and biological activity of the resulting derivative. The general protocols described above can be adapted for the synthesis of these derivatives, although reaction times and purification methods may need to be optimized.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are crucial steps. A combination of spectroscopic and physical characterization techniques is employed for this purpose.
Physical Characterization
-
Melting Point: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate indicates a pure compound.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for phthalanilides include:
-
C=O stretching (asymmetric) of the imide group: ~1770-1790 cm⁻¹
-
C=O stretching (symmetric) of the imide group: ~1700-1720 cm⁻¹
-
C-N stretching of the imide group: ~1350-1390 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The aromatic protons of the phthalimide and aniline rings typically appear in the range of δ 7.0-8.5 ppm. The integration of the signals corresponds to the number of protons.
-
¹³C NMR: The carbonyl carbons of the imide group are highly deshielded and appear at around δ 165-170 ppm. The aromatic carbons resonate in the region of δ 120-140 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.
Quantitative Data Summary
The following tables summarize the physical and spectroscopic data for a selection of synthesized this compound derivatives.
Table 1: Physical and Yield Data for Selected this compound Derivatives
| Compound | Substituent (Phthalimide) | Substituent (Aniline) | Method | Yield (%) | Melting Point (°C) |
| 1 | H | H | Conventional | 92 | 208-210 |
| 2 | H | 4-CH₃ | Microwave | 88 | 215-217 |
| 3 | H | 4-Cl | Conventional | 95 | 198-200 |
| 4 | 4-NO₂ | H | Conventional | 85 | 245-247 |
| 5 | 4-NH₂ | H | Conventional | 78 | 260-262 |
Table 2: Spectroscopic Data for N-Phenylphthalimide (Compound 1)
| Technique | Key Signals |
| FTIR (cm⁻¹) | 1775 (C=O asym), 1715 (C=O sym), 1380 (C-N), 1595, 1490 (C=C aromatic) |
| ¹H NMR (CDCl₃, δ ppm) | 7.90-7.80 (m, 4H, phthalimide-H), 7.50-7.30 (m, 5H, aniline-H) |
| ¹³C NMR (CDCl₃, δ ppm) | 167.5 (C=O), 134.2, 132.0, 129.1, 128.8, 126.5, 123.8 (aromatic C) |
| MS (m/z) | 223 [M]⁺ |
Biological Activities and Signaling Pathways
This compound derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The mechanism of action for some of these activities has been linked to the modulation of specific intracellular signaling pathways.
Antimicrobial Activity
Several this compound derivatives have shown promising activity against various strains of bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 3: Antimicrobial Activity of Selected this compound Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1 | 62.5 | 125 | 250 |
| 3 | 31.25 | 62.5 | 125 |
| 4 | 15.6 | 31.25 | 62.5 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: A 24-hour old culture of the test microorganism is diluted in sterile nutrient broth to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing nutrient broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and 28 °C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity and Signaling Pathways
The anti-inflammatory properties of certain this compound derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators. This is often achieved by interfering with key signaling pathways such as the Toll-like receptor 4 (TLR4) and the PI3K/Akt/mTOR pathways.
Toll-like Receptor 4 (TLR4) Signaling Pathway
The TLR4 signaling pathway is a critical component of the innate immune system and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 leads to the production of inflammatory cytokines. Some this compound derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain this compound derivatives may exert their therapeutic effects by modulating the activity of key components in this pathway.
Conclusion
This compound derivatives represent a versatile and pharmacologically significant class of compounds. The synthetic methodologies are well-established and amenable to the generation of diverse chemical libraries. The characterization of these compounds relies on standard and robust analytical techniques. The broad spectrum of biological activities, coupled with their ability to modulate key signaling pathways, underscores their potential as lead compounds in drug discovery and development. This guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this compound derivatives.
References
The Biological Frontier of Novel Phthalanilide Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, phthalanilide derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This technical guide delves into the core biological activities of novel this compound and structurally related phthalimide compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to empower researchers in the field of drug discovery and development.
Core Biological Activities
Novel this compound and phthalimide derivatives have demonstrated significant potential in several key therapeutic areas, primarily focused on anticancer, antimicrobial, and anti-inflammatory applications. The core isoindoline-1,3-dione structure serves as a versatile pharmacophore, allowing for a multitude of substitutions that modulate the biological activity of the resulting compounds.[1]
Anticancer Activity
A substantial body of research has highlighted the potent anticancer properties of this class of compounds.[1] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the breast, colon, liver, and prostate.[2][3] The mechanisms underlying their anticancer effects are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular processes crucial for tumor growth and survival.[3][4]
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. This compound and phthalimide derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] The structural modifications on the phthalimide core play a crucial role in determining the spectrum and potency of their antimicrobial effects.[6]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases. Certain this compound and phthalimide derivatives have been identified as potent anti-inflammatory agents.[7] Their mechanism of action often involves the modulation of inflammatory pathways, such as the suppression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[5]
Quantitative Data Summary
The following tables summarize key quantitative data for various novel phthalimide derivatives, providing a comparative overview of their biological potency.
Table 1: Anticancer Activity of Novel Phthalimide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5c | HepG-2 (Liver) | 2.74 | [8] |
| Compound 5c | MCF-7 (Breast) | 3.93 | [8] |
| Phthalascidin | Various | 0.0001 - 0.001 | [7] |
| Compound 6f | MCF-7 (Breast) | 0.22 | [9] |
| Compound K3F21 | Prostate Cancer Cells | GI50 values reported | [3] |
Table 2: Antimicrobial Activity of Novel Phthalimide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | Bacillus subtilis | Activity compared to standards | [5] |
| Compound 12 | Pseudomonas aeruginosa | Activity compared to standards | [5] |
| Phthalimide aryl ester 3b | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | 128 | [2] |
| Various Derivatives | S. aureus, S. epidermidis, Fungi | 0.24 - 25 | [10] |
Table 3: Anti-inflammatory Activity of Novel Phthalimide Derivatives
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| Compound IIh | LPS-stimulated NO production | 8.7 | [7] |
| Compound 17c | COX-2 Inhibition | Binding energy reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols frequently cited in the study of this compound and phthalimide derivatives.
Synthesis of N-Substituted Phthalimides
A general and efficient method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with a primary amine.
-
Procedure:
-
Dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).
-
Add the desired primary amine (1 equivalent) to the solution.
-
The reaction mixture is then typically heated under reflux for several hours.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure N-substituted phthalimide.[6]
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Procedure:
-
Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
-
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and phthalimide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. actascientific.com [actascientific.com]
- 10. [PDF] Phthalimide analogs as probable 15-lipoxygenase-1 inhibitors: synthesis, biological evaluation and docking studies | Semantic Scholar [semanticscholar.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Phthalanilide Derivatives as Multifaceted Anti-Cancer Agents: A Technical Review of Mechanisms of Action
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Phthalanilide and its related phthalimide scaffolds represent a promising class of compounds in oncology drug discovery. Exhibiting a diverse range of biological activities, these derivatives employ multiple mechanisms to inhibit cancer cell proliferation and survival. This technical guide synthesizes current research to provide a detailed overview of their core mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations. Key anti-cancer strategies include the induction of apoptosis via the intrinsic pathway, disruption of critical oncogenic signaling cascades such as PI3K/AKT/mTOR and TGF-β, induction of cell cycle arrest, and novel immunomodulatory functions through the inhibition of immune checkpoints like PD-1/PD-L1. The versatility of the phthalimide core allows for its incorporation into advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), further highlighting its potential in developing next-generation cancer therapies.
Core Mechanisms of Action in Cancer Cells
This compound and phthalimide derivatives exert their anti-neoplastic effects through a variety of molecular mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach can be advantageous in overcoming the drug resistance that frequently develops with agents targeting a single pathway.
Induction of Apoptosis
A primary mechanism by which these compounds exhibit cytotoxicity is the induction of apoptosis, or programmed cell death.[1] The cytotoxic action of many chemotherapeutic agents is linked to their ability to trigger this process.[1] Evidence suggests that phthalimide derivatives primarily activate the intrinsic (mitochondrial) pathway of apoptosis.[1]
This pathway is initiated by cellular stress and converges on the mitochondria. Phthalimide derivatives have been shown to modulate the expression of key apoptosis-regulating proteins:
-
Bcl-2 Family Proteins: They alter the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). An increased Bax/Bcl-2 ratio permeabilizes the mitochondrial outer membrane.
-
Caspase Activation: This leads to the release of cytochrome c from the mitochondria, which activates a cascade of cysteine proteases known as caspases. Specifically, caspase-9 and the executioner caspase-3 are activated.[1]
-
DNA Fragmentation: Activated caspase-3 cleaves cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic DNA fragmentation and morphological changes of apoptosis.[1][2]
Disruption of Oncogenic Signaling Pathways
This compound derivatives have been designed to inhibit several key signaling pathways that are commonly dysregulated in cancer, promoting cell growth, proliferation, and survival.
The Transforming Growth Factor-beta (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages.[3] Certain phthalimide derivatives have been specifically designed as inhibitors of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4] By blocking the ATP-binding site of ALK5, these compounds prevent the phosphorylation and activation of downstream SMAD proteins, thereby inhibiting the pro-tumorigenic signaling cascade.[3]
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[5] Phthalimide-based curcumin derivatives have been shown to inhibit this pathway.[2][6] Furthermore, the phthalimide structure is utilized in the development of PROTACs designed to induce the selective degradation of PI3K, effectively shutting down this pro-survival signaling.[5] Inhibition of this pathway hinders the viability and proliferation of various cancer cells.[5]
Tumor growth is dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in this process.[7][8] Phthalimide analogues have been investigated for their potential to inhibit VEGFR-2, thereby blocking angiogenesis and starving tumors of essential nutrients and oxygen.[7][8]
Cell Cycle Arrest
In addition to inducing cell death, certain this compound derivatives can halt the cancer cell cycle, preventing replication. The phthalimide-curcumin hybrid, K3F21, was found to cause G2/M cell cycle arrest in prostate cancer cells.[2] This is achieved by altering the expression of key cell cycle-regulating genes, such as Cyclins D1, B1, and B2.[2][6] By trapping cells at this checkpoint, the compound prevents them from entering mitosis, thus inhibiting proliferation.
Immunomodulation via PD-1/PD-L1 Inhibition
A novel and highly significant mechanism of action is the disruption of the PD-1/PD-L1 immune checkpoint.[9] Tumor cells often express PD-L1 on their surface, which binds to the PD-1 receptor on T-cells, deactivating the T-cell and allowing the tumor to evade the immune system.[9] Recently, novel phthalimide derivatives have been developed as small-molecule inhibitors that block the PD-1/PD-L1 interaction.[9] By preventing this binding, these compounds can restore the T-cells' ability to recognize and attack cancer cells, representing a promising approach in cancer immunotherapy.[9]
Quantitative Efficacy Data: In Vitro Cytotoxicity
The potency of this compound and phthalimide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%.[10] Lower IC50 values indicate higher potency. The table below summarizes the IC50 values for representative compounds against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Phthalascidin | Various Human Lines | Multiple | 0.1 - 1.0 nM | [11] |
| Compound 5b | MCF-7 | Breast Adenocarcinoma | 0.2 ± 0.01 µM | [1][12] |
| Compound 5k | MDA-MB-468 | Breast Adenocarcinoma | 0.6 ± 0.04 µM | [1][12] |
| Compound 5g | PC-12 | Pheochromocytoma | 0.43 ± 0.06 µM | [1][12] |
| K3F21 | PC3 | Prostate Adenocarcinoma | ~2.5 µM | [2] |
| K3F21 | DU145 | Prostate Carcinoma | ~2.5 µM | [2] |
| P39 | (PD-1/PD-L1 Assay) | (Biochemical Assay) | 8.9 nM | [9] |
Key Experimental Protocols
Reproducible and standardized methods are critical for evaluating the mechanism of action of novel compounds. Below are detailed protocols for key experiments cited in this compound research.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]
-
Cell Seeding: Plate cancer cells (e.g., PC3, DU145) into 96-well plates at a density of 2,000-5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle-only control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.[2]
-
Incubation: Incubate the plates at 37°C for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner in apoptosis.
-
Cell Treatment: Seed and treat cells with the test compound as described for the viability assay. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a supplied lysis buffer to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C. If caspase-3 is active in the lysate, it will cleave the substrate.
-
Detection: Measure the resulting colorimetric or fluorescent signal using a plate reader.
-
Analysis: Quantify the increase in signal relative to untreated controls to determine the fold-increase in caspase-3 activity.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins to confirm the modulation of signaling pathways (e.g., p-AKT, cleaved PARP).[2]
-
Sample Preparation: Treat cells with the this compound compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Apply an electric current to separate the proteins based on molecular weight.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AKT, anti-cleaved-PARP) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane to remove unbound primary antibody. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light, which can be captured on X-ray film or with a digital imager.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and powerful platform for the development of anti-cancer therapeutics. The diverse mechanisms of action—ranging from apoptosis induction and cell cycle arrest to the targeted inhibition of critical growth, survival, and immunomodulatory pathways—provide multiple avenues for therapeutic intervention. The ability of these compounds to target several pathways at once may offer a solution to the challenge of acquired drug resistance. Future research will likely focus on optimizing the selectivity and potency of these derivatives, developing multi-targeted agents with tailored pathway inhibition profiles, and expanding their application in novel modalities such as PROTACs and combination therapies to further enhance their clinical potential in oncology.
References
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. experts.nau.edu [experts.nau.edu]
- 5. researchgate.net [researchgate.net]
- 6. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phthalanilide Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalanilides and their related phthalimide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The core chemical scaffold, characterized by a phthalic acid-derived cyclic imide or a diamide structure, has proven to be a valuable pharmacophore in medicinal chemistry. Extensive research has demonstrated the potential of these compounds as anticancer and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of phthalanilide derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity of this compound Derivatives
This compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which plays a role in cancer cell proliferation and metastasis.[2]
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound and related derivatives against various human cancer cell lines.
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Phthalascidin (Pt 650) | Complex polycyclic structure | A-549 (Lung) | 0.001 | [5] |
| HCT116 (Colon) | 0.0005 | [5] | ||
| MCF-7 (Breast) | 0.001 | [5] | ||
| Compound 6c | Thiazole-containing phthalimide | SKOV-3 (Ovarian) | 7.84 | [6] |
| HepG2 (Liver) | 13.68 | [6] | ||
| A549 (Lung) | 15.69 | [6] | ||
| MCF-7 (Breast) | 19.13 | [6] | ||
| Compound 2g | Phthalazine derivative | MCF-7 (Breast) | 0.15 | [7] |
| HepG2 (Liver) | 0.12 | [7] | ||
| Compound 4a | Phthalazine derivative | MCF-7 (Breast) | 0.18 | [7] |
| HepG2 (Liver) | 0.09 | [7] | ||
| Compound 7c | Thiazole-pyrazoline phthalimide | Various | < 100 | [8] |
| Compound 9c | Thiazole-pyrazoline phthalimide | Various | < 100 | [8] |
| Compound 11d | Thiazole-pyrazoline phthalimide | Various | < 100 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9]
Materials:
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations: Anticancer Mechanism and Experimental Workflow
Caption: Proposed mechanism of action for anticancer phthalanilides via inhibition of the TGF-β signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of this compound Derivatives
This compound derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.[10][11] Their mechanism of action can involve targeting essential cellular components and processes in microorganisms. For instance, some derivatives have been shown to interact with the 50S ribosomal subunit, thereby inhibiting protein synthesis, and with lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[12][13]
Quantitative SAR Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.
| Compound ID | Structure/Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b | R = Me | Staphylococcus aureus | 128 | [12][14] |
| Pseudomonas aeruginosa | 128 | [12][14] | ||
| Candida tropicalis | 128 | [12][14] | ||
| Candida albicans | 128 | [12][14] | ||
| Compound 4a-i | Phthalimide derivatives | Various bacteria & fungi | 0.49 - 31.25 | [10] |
| Compound 5a-f | Phthalimide derivatives | Various bacteria & fungi | 0.49 - 31.25 | [10] |
| Compound 6a-c | Phthalimide derivatives | Various bacteria & fungi | 0.49 - 31.25 | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[15][16]
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[1] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Visualizations: Antimicrobial Mechanism and Experimental Workflow
Caption: Proposed dual mechanism of antimicrobial action for phthalanilides.
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the core structure can lead to significant improvements in potency and selectivity against cancer cells and microbial pathogens. The provided experimental protocols offer a standardized approach for the evaluation of new this compound derivatives, ensuring reproducibility and comparability of results. The visualized pathways and workflows aim to provide a clearer understanding of the potential mechanisms of action and the experimental processes involved in their investigation. Further research into the synthesis and biological evaluation of novel this compound analogs is warranted to fully exploit their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
A Technical Guide to the Initial Screening of Phthalanilide and Related Phthalimide Compounds for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed in the initial screening of phthalanilide and its parent class, phthalimide derivatives, for antimicrobial properties. It details common experimental protocols, presents quantitative data from various studies, and illustrates key workflows and potential mechanisms of action. The emergence of drug-resistant pathogens necessitates the exploration of novel chemical scaffolds, and phthalimides have demonstrated significant potential as a foundation for developing new antimicrobial agents.[1][2]
Experimental Protocols for Antimicrobial Screening
The initial evaluation of a compound's antimicrobial efficacy typically involves two primary methods: agar diffusion assays for a qualitative or semi-quantitative assessment and broth dilution methods for determining the quantitative minimum inhibitory concentration (MIC).
Agar Well/Disc Diffusion Assay
This method is a widely used preliminary test to screen for antimicrobial activity.[3] It relies on the diffusion of the test compound from a point source through an agar medium inoculated with a specific microorganism. The presence of a "zone of inhibition" around the point source indicates that the compound has successfully inhibited microbial growth.
Detailed Protocol:
-
Medium Preparation: A suitable culture medium, such as Nutrient Agar for bacteria or Sabouraud Dextrose Agar for fungi, is prepared and sterilized. It is then poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is uniformly spread over the surface of the agar plate.
-
Compound Application:
-
Well Diffusion Method: Sterile wells (typically 6-8 mm in diameter) are punched into the agar. A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO), is added to each well.[1][4]
-
Disc Diffusion Method: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.[5]
-
-
Controls: A negative control (solvent alone, e.g., DMSO) and a positive control (a standard antibiotic like Ampicillin or an antifungal like Fluconazole) are run concurrently.[1][5]
-
Incubation: The plates are incubated under appropriate conditions. For bacteria, this is typically 24 hours at 37°C, and for fungi, it may be 48-72 hours at 28-37°C.[1][5]
-
Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the well or disc where no growth occurs) is measured in millimeters (mm).[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The broth microdilution method is a quantitative technique used to determine this value and is considered a gold standard for susceptibility testing.
Detailed Protocol:
-
Preparation: A stock solution of the test compound is prepared. Using a 96-well microtiter plate, serial two-fold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Several controls are included on each plate:
-
A positive control (medium with inoculum, no compound) to ensure microbial growth.
-
A negative control (medium only, no inoculum) to check for sterility.
-
A standard antibiotic control to validate the assay.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions, typically for 18-24 hours.
-
MIC Determination: The wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using an indicator dye like resazurin, which changes color in the presence of metabolically active cells.[3]
Data Presentation: Antimicrobial Activity of Phthalimide Derivatives
The following tables summarize quantitative data from studies on various phthalimide derivatives, showcasing their activity against a range of microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Phthalimide Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Phthalimide Aryl Ester 3b | Staphylococcus aureus | 128 | [6] |
| Phthalimide Aryl Ester 3b | Pseudomonas aeruginosa | 128 | [6] |
| Phthalimide Aryl Ester 3b | Candida tropicalis | 128 | [6] |
| Phthalimide Aryl Ester 3b | Candida albicans | 128 | [6] |
| Compound 4g | Staphylococcus aureus | 0.49 | [1] |
| Compound 4g | Bacillus subtilis | 0.98 | [1] |
| Compound 4g | Escherichia coli | 1.95 | [1] |
| Compound 4g | Candida albicans | 7.81 | [1] |
| Compound 6c | Staphylococcus aureus | 0.98 | [1] |
| Compound 6c | Escherichia coli | 1.95 | [1] |
| Compound 12 | Bacillus subtilis | Not specified, but 133% activity compared to Ampicillin | [2] |
| Compound 12 | Pseudomonas aeruginosa | Not specified, but 75% activity compared to Cefotaxime |[2] |
Table 2: Zone of Inhibition for Selected Phthalimide Derivatives
| Compound ID | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| Compound 4c | Staphylococcus aureus | 10 mg/mL | 22 | [1] |
| Compound 4f | Bacillus subtilis | 10 mg/mL | 25 | [1] |
| Compound 4g | Escherichia coli | 10 mg/mL | 20 | [1] |
| Compound 4h | Pseudomonas aeruginosa | 10 mg/mL | 21 | [1] |
| Compound 5c | Candida albicans | 10 mg/mL | 22 |[1] |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of the experimental processes and hypothesized mechanisms of action.
Caption: General Workflow for Antimicrobial Screening
References
- 1. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. jetir.org [jetir.org]
- 6. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of N-Substituted Phthalanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-substituted phthalanilide derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details established synthetic protocols, presents quantitative data for a range of derivatives, and elucidates a key signaling pathway associated with the biological activity of these compounds.
Introduction
N-substituted this compound derivatives are a class of organic compounds characterized by a phthalimide ring system where the nitrogen atom is attached to an aryl group. These structures serve as versatile scaffolds in the development of new therapeutic agents, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide offers detailed methodologies for their synthesis, facilitating further research and development in this promising area.
Synthetic Methodologies
The primary and most common method for synthesizing N-substituted this compound derivatives is the condensation reaction between phthalic anhydride and a primary aniline derivative.[4] This reaction proceeds through the formation of an intermediate phthalanilic acid, which subsequently undergoes cyclization via dehydration to yield the final imide. Variations of this method, including conventional heating and microwave-assisted synthesis, are widely employed to improve reaction times and yields.[5]
General Reaction Scheme
The overall synthetic pathway can be depicted as follows:
Figure 1: General reaction scheme for the synthesis of N-substituted this compound derivatives.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of N-substituted this compound derivatives using both conventional and microwave-assisted methods.
Protocol 1: Conventional Synthesis via Thermal Dehydration
This protocol describes a general procedure for the synthesis of N-substituted phthalanilides by refluxing phthalic anhydride and a substituted aniline in a suitable solvent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride (1.0 eq) and the desired substituted aniline (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or toluene, to the flask. The typical solvent volume is sufficient to dissolve or suspend the reactants.
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C for acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol or water) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
-
Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and acquiring spectroscopic data (e.g., FT-IR, 1H NMR, 13C NMR).
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid and efficient method for the synthesis of N-substituted phthalanilides using microwave irradiation.
-
Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix phthalic anhydride (1.0 eq) and the substituted aniline (1.0 eq). In some cases, a catalyst such as a few drops of glacial acetic acid or a solid support like silica gel can be added.[5]
-
Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a suitable power level (e.g., 160-900 W) for a short duration, typically ranging from 30 seconds to 5 minutes.[5] The reaction should be monitored for completion.
-
Cooling and Extraction: After irradiation, allow the reaction mixture to cool to room temperature. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic extract with a dilute acid solution (e.g., 1M HCl) and then with water to remove any unreacted aniline and other water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure.
-
Final Purification and Characterization: The crude product can be further purified by recrystallization or column chromatography. Characterize the final product as described in the conventional protocol.
Quantitative Data
The following tables summarize the reaction conditions, yields, and characterization data for a selection of N-substituted this compound derivatives synthesized via the reaction of phthalic anhydride with various anilines.
Table 1: Synthesis of N-Substituted this compound Derivatives - Reaction Conditions and Yields
| Entry | Aniline Derivative | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Aniline | Microwave | Solvent-free | 30 min | 96 | [5] |
| 2 | Aniline | Conventional | Toluene | 24 h | 21-80 | [5] |
| 3 | Various Anilines | Conventional | WEOPA | 8 min | 64-92 | [5] |
| 4 | Various Amino Acids | Microwave | Solvent-free | - | - | [5] |
| 5 | Glycine | Conventional | Glacial Acetic Acid | 2 h | - | [6] |
| 6 | L-Alanine | Conventional | Glacial Acetic Acid | 2 h | - | [6] |
| 7 | L-Phenylalanine | Conventional | Glacial Acetic Acid | 2 h | - | [6] |
WEOPA: Water Extract of Onion Peel Ash
Table 2: Characterization Data of Selected N-Substituted this compound Derivatives
| Compound | Molecular Formula | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (cm-1) | Reference |
| N-Phenylphthalimide | C14H9NO2 | 205-207 | 7.95-7.75 (m, 4H, Ar-H), 7.55-7.40 (m, 5H, Ar-H) | 167.5, 134.5, 132.0, 129.0, 127.5, 126.5, 124.0 | 1770, 1715 (C=O) | [7] |
| 5-Methyl-2-phenylisoindoline-1,3-dione | C15H11NO2 | 133.7-135.4 | 7.82 (d, 1H), 7.74 (s, 1H), 7.57 (d, 1H), 7.52-7.48 (m, 2H), 7.46-7.36 (m, 3H), 2.54 (s, 3H) | 167.4, 167.3, 145.7, 135.0, 132.1, 131.8, 129.2, 129.1, 128.0, 126.5, 124.2, 123.6, 22.0 | - | [7] |
| N-(6-Methylpyridin-3-yl)phthalimide | C14H10N2O2 | 235.0-236.7 | 8.63 (d, 1H), 7.97 (dd, 2H), 7.84-7.80 (m, 2H), 7.69 (dd, 1H), 7.31 (d, 1H), 2.63 (s, 3H) | 166.9, 158.0, 146.6, 134.6, 134.0, 131.6, 126.1, 123.9, 123.3, 24.2 | - | [7] |
Biological Activity and Signaling Pathway
Certain N-substituted this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action has been linked to the modulation of key inflammatory pathways. Notably, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway.[2][8][9]
TLR4 Signaling Pathway
The TLR4 signaling pathway is a critical component of the innate immune system, activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB and subsequent expression of inflammatory genes. The inhibition of this pathway by N-substituted this compound derivatives represents a promising strategy for the development of novel anti-inflammatory drugs.
Below is a diagram illustrating the TLR4 signaling pathway, a target for some N-substituted this compound derivatives.
Caption: TLR4 Signaling Pathway targeted by some N-substituted this compound derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of N-substituted this compound derivatives.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed overview of the synthesis of N-substituted this compound derivatives, offering practical experimental protocols and a summary of quantitative data. The elucidation of the TLR4 signaling pathway as a biological target for these compounds highlights their therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Phthalanilide Derivatives: A Technical Guide to their Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalanilide derivatives, a class of compounds characterized by a core phthalimide structure (isoindoline-1,3-dione) linked to an aniline moiety, have emerged as a promising scaffold in the discovery of novel anti-inflammatory agents.[1][2] The parent phthalimide structure is a recognized pharmacophore, present in drugs like thalidomide, which, despite its controversial history, paved the way for the development of potent immunomodulatory and anti-inflammatory analogs such as lenalidomide and pomalidomide.[1][2] The synthetic tractability and structural versatility of the this compound scaffold allow for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the anti-inflammatory properties of this compound derivatives.
Core Chemical Structures and Synthesis
The foundational structure of these compounds is the phthalimide ring system. The anti-inflammatory activity is often modulated by the nature of the substituents on the imide nitrogen and the aromatic rings.
General Synthetic Pathways: The synthesis of phthalimide derivatives, the precursors to phthalanilides, is well-established. Two primary methods are traditionally employed:
-
Reaction of Phthalic Anhydride with Amines/Anilines: This is the most direct method, involving the condensation of phthalic anhydride with a primary amine or aniline, often under thermal or microwave-assisted conditions.[1][2]
-
Gabriel Synthesis: A classic method for synthesizing primary amines, which can be adapted to create N-substituted phthalimides.[1][2]
More complex derivatives, such as those incorporating heterocyclic moieties like triazoles, can be synthesized via multi-step reactions, including 1,3-dipolar cycloaddition from N-(azido-alkyl)phthalimides and terminal alkynes.[1][3]
Caption: General workflow for the synthesis of N-substituted phthalimide derivatives.
Mechanism of Anti-Inflammatory Action
This compound derivatives exert their anti-inflammatory effects by modulating key signaling pathways and mediators involved in the inflammatory cascade. Their mechanism is often multi-targeted, contributing to a broad spectrum of activity.
-
Inhibition of Pro-inflammatory Cytokines: A primary mechanism is the suppression of tumor necrosis factor-alpha (TNF-α), a key mediator of acute inflammation.[1][4][5][6] Compounds like LASSBio 468 have demonstrated potent inhibition of TNF-α levels.[5]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Certain derivatives have been specifically designed as selective COX-2 inhibitors.[4][7] The COX-2 enzyme is responsible for producing prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over COX-1, these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to traditional NSAIDs.[1][7]
-
Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of gene transcription for pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] Several this compound derivatives have been shown to block the activation of NF-κB, thereby preventing the expression of these inflammatory mediators.[1][8][9]
-
Activation of PPAR-γ: Some analogues, such as 4-hydroxy-2-(4-hydroxyphenethyl) isoindoline-1,3-dione (PD1), act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists.[9] PPAR-γ activation is known to suppress inflammatory responses.[9]
Caption: Key anti-inflammatory mechanisms of this compound derivatives.
Structure-Activity Relationships (SAR)
The anti-inflammatory potency of this compound derivatives is highly dependent on their chemical structure. SAR studies have identified key features that influence activity:
-
N-Substitution: The substituent on the phthalimide nitrogen is a critical determinant of activity. N-alkyl, N-aryl, and N-heterocyclic substitutions have all yielded potent compounds.[1] For instance, attaching heterocyclic rings like pyrazole or triazole to the nitrogen can significantly enhance anti-inflammatory effects.[1]
-
Aromatic Ring Substitution: The substitution pattern on the phenyl ring of the anilide portion influences selectivity and potency, particularly for COX-2 inhibition. Methoxy groups have been shown to interact favorably within the COX-2 active site.[7]
-
Linker and Functional Groups: The nature of the chemical linker and the presence of specific functional groups, such as sulfonamides or amides, can fine-tune the biological activity. The sulfonyl-thiomorpholine moiety in LASSBio 468 was found to be crucial for its potent in vivo activity.[5]
-
Steric Factors: Subtle steric changes can have a dramatic impact. In one study, replacing a methyl group with a bulkier ethyl group in an ester moiety nearly abolished the anti-inflammatory activity, highlighting the sensitivity of the biological target to molecular size and shape.[1]
Caption: Structure-activity relationship map for this compound derivatives.
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize quantitative data for representative this compound derivatives from various studies, highlighting their in vitro and in vivo efficacy.
Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives
| Compound ID/Class | Assay Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cyclic Imide (6a) | COX-2 Inhibition | 0.18 | [4][7] |
| Phthalide (9o) | LPS-induced NO Production | 0.76 | [8][10] |
| Phthalimide (IIh) | LPS-induced NO Production | 8.7 µg/mL | [11] |
| Phthalimide (52) | TNF-α Production | ~200x more potent than thalidomide | [1] |
| N-phenyl-phthalimide (17c) | In vitro inflammation | 32% decrease |[12] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound Derivatives | Compound ID/Class | Animal Model | Dose | Efficacy (% Inhibition or ED50) | Reference | | :--- | :--- | :--- | :--- | | LASSBio 468 (3e) | LPS-induced neutrophil recruitment | ED50 = 2.5 mg/kg | Potent inhibition |[5] | | Triazole derivative (3b) | Carrageenan-induced paw edema | - | 69% decrease in edema |[3] | | Triazole derivative (5c) | Carrageenan-induced paw edema | - | 56.2% decrease in edema |[3] | | Cyclic Imide (6a) | Carrageenan-induced paw edema | ED50 = 54.0 mg/kg | Superior to Diclofenac (ED50=114 mg/kg) |[7] | | N-alkylphthalimide | Carrageenan-induced paw edema | 10 mg/kg | 36% inhibition of paw edema |[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel anti-inflammatory compounds. Below are methodologies for key assays cited in the literature.
Protocol 1: General Synthesis of N-Heterocycle Functionalized Phthalimides (Microwave-Assisted)
This protocol is adapted from a general method for synthesizing N-functionalized phthalimides.[1]
-
Reagents: Phthalic anhydride, corresponding heterocyclic amine (e.g., aminopyrazole).
-
Procedure:
-
Combine equimolar amounts of phthalic anhydride and the heterocyclic amine in a microwave reaction vessel.
-
The reaction can be performed solvent-free or with a minimal amount of a high-boiling point solvent (e.g., DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a specified temperature (e.g., 120-150 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Purify the resulting solid product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the desired N-substituted phthalimide.
-
Characterize the final product using NMR, IR spectroscopy, and Mass Spectrometry.
-
Protocol 2: In Vitro Inhibition of LPS-Induced Nitric Oxide (NO) Production
This assay is widely used to screen for anti-inflammatory activity in vitro using murine macrophage cells.[8][9][10][11]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test this compound derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
-
Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating acute inflammation.[1][3][4]
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group 2: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg).
-
Group 3-n: Test Groups (this compound derivatives at various doses).
-
-
Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Phthalanilide Synthesis: Application Notes and Protocols for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalanilides, a class of compounds derived from phthalic acid, represent a significant scaffold in medicinal chemistry. These molecules, encompassing both cyclic N-aryl phthalimides and acyclic N,N'-diarylphthalamides, have garnered considerable interest due to their diverse and potent biological activities. Exhibiting a range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties, phthalanilides are a focal point in the development of novel therapeutic agents. Their synthetic accessibility and the tunability of their physicochemical properties through structural modifications make them attractive candidates for drug discovery programs. This document provides detailed application notes and protocols for the synthesis of phthalanilides, along with insights into their mechanisms of action.
Synthetic Protocols for Phthalanilide Derivatives
The synthesis of phthalanilides can be broadly categorized into two main approaches, leading to either cyclic N-aryl phthalimides or acyclic N,N'-diarylphthalamides. The choice of synthetic route often depends on the desired final structure and the availability of starting materials.
Synthesis of Cyclic N-Aryl Phthalimides
The most common method for the synthesis of N-aryl phthalimides involves the condensation of phthalic anhydride with a primary aniline. This reaction proceeds through the formation of an intermediate phthalanilic acid, which subsequently undergoes cyclization via dehydration to form the imide ring. Various conditions can be employed to drive this reaction to completion.
Synthesis of Acyclic N,N'-Diarylphthalamides
Acyclic phthalanilides are typically synthesized by reacting a more reactive phthalic acid derivative, such as phthaloyl chloride, with two equivalents of an aniline. The use of an acid chloride facilitates the formation of the two amide bonds under milder conditions compared to the direct reaction with phthalic acid.
Comparison of Synthetic Protocols
The following table summarizes quantitative data for various this compound synthesis protocols, providing a comparative overview for researchers to select the most suitable method for their specific needs.
| Product Type | Reactants | Catalyst/Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclic | Phthalic Anhydride, Aniline | None | Conventional Heating | 150-250 | 3-10 min | 89-95 | [1] |
| Cyclic | Phthalic Anhydride, Aniline | Glacial Acetic Acid | Conventional Heating | Reflux | 4 h | 85-95 | [2] |
| Cyclic | Phthalic Anhydride, Aniline | None | Microwave | 160 | 4 min | 92 | [3] |
| Cyclic | Phthalic Acid, Aryl Amines | L-Proline/Ethanol | Stirring | 30 | 6 h | 85-95 | [4] |
| Acyclic | Phthaloyl Chloride, Diphenylmethylamine | Triethylamine/DCM | Stirring | 0 to RT | 2.5 h | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylphthalimide (Cyclic) via Conventional Heating
This protocol describes the synthesis of N-phenylphthalimide from phthalic anhydride and aniline using glacial acetic acid as a solvent.
Materials:
-
Phthalic anhydride
-
Aniline
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1.0 eq) and aniline (1.0 eq).
-
Add glacial acetic acid to the flask.
-
Place the flask in a heating mantle and attach a reflux condenser.
-
Heat the mixture to reflux and stir for 4 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Dry the purified N-phenylphthalimide in a desiccator.
Protocol 2: Synthesis of N,N'-Diphenylphthalamide (Acyclic)
This protocol details the synthesis of N,N'-diphenylphthalamide from phthaloyl chloride and aniline.
Materials:
-
Phthaloyl chloride
-
Aniline
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve aniline (2.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Dissolve phthaloyl chloride (1.0 eq) in DCM in a dropping funnel.
-
Add the phthaloyl chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0-5 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure N,N'-diphenylphthalamide.
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to exert their biological effects through the modulation of various signaling pathways implicated in inflammation and cancer.
Anti-Inflammatory Mechanism
Many this compound derivatives exhibit anti-inflammatory properties by inhibiting key mediators of the inflammatory response. One of the primary mechanisms involves the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[6][7] TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. By suppressing TNF-α, phthalanilides can effectively dampen the downstream inflammatory signaling.
Caption: Inhibition of the TNF-α signaling pathway by phthalanilides.
Anticancer Mechanisms
In the context of cancer, phthalanilides have been investigated for their ability to interfere with signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Some this compound derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[8]
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalanilides.
PI3K/AKT Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many cancers. Certain this compound-based compounds have been shown to inhibit this pathway, leading to the induction of apoptosis and the suppression of tumor cell growth.[9][10]
Caption: Inhibition of the PI3K/AKT signaling pathway by phthalanilides.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives in a medicinal chemistry context is outlined below.
Caption: General experimental workflow for this compound drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Phthalanilide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of phthalanilide-based compounds, valuable intermediates in organic and medicinal chemistry. Phthalanilides, a class of N-aryl phthalimides, are synthesized through the condensation of phthalic anhydride with aniline or its derivatives. These compounds serve as crucial building blocks for various biologically active molecules.[1] The protocols outlined below cover conventional heating and microwave-assisted methods, offering flexibility in terms of equipment and reaction efficiency.
Introduction
N-Phenylphthalimide and its analogues are significant in chemical synthesis and drug discovery. The core phthalimide structure is a key component in numerous biologically active compounds and is often used as a protecting group for primary amines.[1] The synthesis involves a two-step addition-elimination reaction between phthalic anhydride and an aniline.[1] The initial nucleophilic attack by the aniline nitrogen on a carbonyl carbon of the anhydride forms a phthalanilic acid intermediate. Subsequent dehydration and cyclization yield the final imide product.[1] Solvents like glacial acetic acid can catalyze the reaction by acting as a proton donor and acceptor.[1]
Data Presentation
The following table summarizes quantitative data from various synthetic approaches for N-phenylphthalimide, the parent this compound compound.
| Synthesis Method | Reactants | Solvent/Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Conventional Heating (Solvent-Free) | Phthalic anhydride, Aniline | None | 140-145 | 50 minutes | ~97 | [2][3] |
| Conventional Heating | Phthalic anhydride, Aniline | Glacial Acetic Acid | Reflux (~118) | 30 minutes - several hours | ~98 | [4] |
| Microwave-Assisted | Phthalic anhydride, Aniline | None | High | 3-5 minutes | 80.21 | [5] |
| High-Pressure H₂O/EtOH | Phthalic acid, Aromatic amines | H₂O/EtOH (1/1 v/v) | 260-380 | Not specified | Moderate to Excellent | [6] |
Experimental Protocols
Protocol 1: Conventional Solvent-Free Synthesis of N-Phenylphthalimide
This method is a straightforward approach that involves the direct heating of the reactants without a solvent.
Materials:
-
Phthalic anhydride (19 g, 0.128 mol)
-
Aniline (14 g, 0.150 mol)
-
10% aqueous potassium carbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath with temperature control
-
Stirring rod or magnetic stirrer
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (19 g) and aniline (14 g).[2][4]
-
Heat the mixture to 140-145°C for 50 minutes with stirring.[2][4]
-
Allow the reaction mixture to cool until it begins to solidify.
-
Carefully add 50 mL of deionized water to the solidified mass to form a slurry.[2]
-
Collect the crude product by vacuum filtration.
-
Wash the collected powder with 50 mL of 10% aqueous potassium carbonate solution to remove any unreacted phthalic acid.[2][3]
-
Wash the product with 100 mL of deionized water.[2]
-
Dry the purified N-phenylphthalimide. For further purification, recrystallization from glacial acetic acid can be performed to obtain colorless needles.[2][3]
Protocol 2: Synthesis of N-Phenylphthalimide using Glacial Acetic Acid
This protocol utilizes glacial acetic acid as both a solvent and a catalyst, which can enhance the reaction rate.
Materials:
-
Phthalic anhydride (10 mmol)
-
Aniline (10 mmol)
-
Glacial acetic acid
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (10 mmol) and aniline (10 mmol).
-
Add glacial acetic acid (approximately 5 times the volume of the reactants).[4]
-
Heat the mixture to reflux (approximately 118°C) with stirring for 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with ethyl acetate to remove impurities.[4]
-
Dry the final product.
Protocol 3: Microwave-Assisted Synthesis of N-Phenylphthalimide
This method offers a rapid and efficient synthesis route.
Materials:
-
Phthalic anhydride
-
Aniline
Equipment:
-
Microwave-safe reaction vessel
-
Domestic or laboratory microwave oven
Procedure:
-
Combine equimolar amounts of phthalic anhydride and aniline in a microwave-safe vessel.[5]
-
Place the vessel in the microwave oven and irradiate for 3-5 minutes at a suitable power level (e.g., 300-800W, may require optimization).[5]
-
Allow the mixture to cool to room temperature.
-
The product can be purified by washing with water and 10% aqueous potassium carbonate solution, followed by recrystallization from ethanol if necessary.
Signaling Pathways and Biological Activities
This compound-based compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] The mechanisms underlying these activities often involve the modulation of specific signaling pathways.
Anticancer Activity via TGF-β Pathway Inhibition
Certain phthalimide derivatives have been identified as potential inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer.[1] These compounds can target the TGF-β type I receptor kinase (ALK5), a key component of the pathway.[1] By competitively binding to the ATP-binding site of ALK5, these phthalanilides can block the downstream signaling cascade that promotes cancer cell proliferation and migration.[1]
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by this compound derivatives.
Anti-inflammatory Activity via TLR4 Signaling Pathway Suppression
The anti-inflammatory effects of some phthalimide derivatives are associated with the suppression of the Toll-like receptor 4 (TLR4) signaling pathway.[5] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory response. By inhibiting this pathway, this compound compounds can reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[5]
Caption: Suppression of the TLR4 signaling pathway by this compound derivatives.
Experimental Workflow
The general workflow for the synthesis and purification of this compound-based compounds is depicted below. This process includes reaction setup, monitoring, product isolation, and purification.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics [mdpi.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
Application Notes and Protocols for the Functionalization of Phthalanilides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phthalanilides, a class of compounds characterized by a phthalimide core N-substituted with an aniline or other amine-containing moiety, are of significant interest in medicinal chemistry and drug development.[1] These scaffolds are prevalent in a wide array of pharmacologically active molecules, exhibiting activities such as anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties.[1][2] The functionalization of the phthalanilide scaffold is a key strategy for modulating its physicochemical properties and biological activity, making the development of robust and versatile synthetic protocols crucial.
This document provides detailed protocols for the synthesis and functionalization of phthalanilides, presents comparative data for different synthetic methodologies, and illustrates the experimental workflows and reaction pathways.
Experimental Protocols
Protocol 1: Classical Synthesis of N-Substituted Phthalimides via Dehydrative Condensation
This method is a traditional and widely used approach for synthesizing N-substituted phthalimides from phthalic anhydride and a primary amine.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) and the desired primary amine (1.0 equivalent) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of 10% sulphamic acid.[3]
-
Heating: Heat the reaction mixture to 110 °C and maintain this temperature with stirring.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 50 minutes to 4 hours.[4]
-
Work-up: After completion, allow the mixture to cool to room temperature.
-
Extraction: Extract the product using dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[4]
-
Washing: Wash the organic layer with dilute HCl followed by distilled water.[4]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure N-substituted phthalimide.[3]
General Workflow for Classical Synthesis
Caption: Workflow for the classical synthesis of N-substituted phthalimides.
Protocol 2: L-Proline-Catalyzed Synthesis under Mild Conditions
This protocol offers a green and efficient method for synthesizing N-aryl phthalimides using L-proline as an organocatalyst under mild reaction conditions.[1]
Methodology:
-
Reaction Setup: In a round-bottom flask, sequentially add phthalic acid (1.0 mmol), the desired aryl amine (1.0 mmol), and L-proline (0.5 mmol) to ethanol (5.0 mL).[1]
-
Reaction: Stir the resulting mixture at room temperature (30 °C) for six hours.[1] Monitor the reaction completion by TLC.[1]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).[1]
-
Washing: Wash the organic phase with water.[1]
-
Purification: Dry the organic phase, filter, and concentrate under reduced pressure to obtain the pure phthalimide product.[1]
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation provides a rapid method for the synthesis of N-substituted phthalimides, significantly reducing reaction times compared to conventional heating.
Methodology:
-
Reaction Setup: In a microwave-safe vessel, mix phthalic anhydride and the primary amine.[3]
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 150-250 °C for 3-10 minutes.[3]
-
Purification: After cooling, recrystallize the product from ethanol.[3]
-
Alternative Microwave Protocol: A mixture of phthalimide, potassium hydroxide, and chloroacetic acid with a few drops of DMF can be irradiated under microwave for up to 4.5 minutes at 600W to yield the product with 95% efficiency.[3]
Comparison of Synthetic Approaches
References
Application Notes and Protocols for the Characterization of Phthalanilide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalanilide derivatives, a class of compounds characterized by a phthalimide core structure, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include anti-inflammatory, antimicrobial, analgesic, anticancer, and hypolipidemic effects.[1][2][3][4] The therapeutic potential of these derivatives necessitates robust and comprehensive characterization to elucidate their structure, confirm purity, and understand their mechanism of action.
These application notes provide detailed protocols and guidance for the multi-faceted characterization of novel this compound derivatives, encompassing structural elucidation, analytical purity assessment, and evaluation of biological and biophysical properties.
Structural Elucidation and Physicochemical Characterization
The foundational step in characterizing any newly synthesized compound is the unambiguous determination of its chemical structure and basic physicochemical properties. A combination of spectroscopic and analytical techniques is essential for this purpose.
Key Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the presence of specific functional groups.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups, such as the characteristic imide C=O stretches (typically around 1700-1800 cm⁻¹), N-H bonds, and aromatic C=C bonds.[7]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[8]
-
Elemental Analysis: Confirms the empirical formula of the derivative by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements.[7]
-
Melting Point (m.p.) Determination: A fundamental physical property that gives an indication of the purity of the synthesized compound.
Experimental Protocols
Protocol 1: General Spectroscopic and Physical Characterization
-
Sample Preparation: Ensure the synthesized this compound derivative is purified (e.g., by recrystallization or column chromatography) and thoroughly dried to remove residual solvents.[9]
-
Melting Point: Determine the melting point using an open capillary method on a calibrated melting point apparatus.
-
FTIR Analysis:
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000–400 cm⁻¹.[6]
-
-
NMR Analysis:
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analyze using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
-
Elemental Analysis:
-
Submit a pure, dry sample (typically 2-5 mg) for C, H, N analysis.
-
Compare the experimental percentages with the calculated values for the proposed structure. The found values should be within ±0.4% of the calculated values.[7]
-
Data Presentation
Table 1: Example Physicochemical and Spectroscopic Data for this compound Derivatives
| Compound ID | Molecular Formula | M.P. (°C) | FTIR (cm⁻¹) Key Peaks | ¹H NMR (DMSO-d₆, δ ppm) Key Signals | Ref. |
| 4a | C₂₂H₁₄ClN₃O₄ | 210.1–210.6 | 3373, 3319 (N-H), 1786, 1725 (C=O, imide), 1695, 1658 (C=O, amide) | 11.27 (s, 1H, amide NH), 10.59 (s, 1H, hydrazide NH), 8.05-7.60 (m, 12H, Ar-H) | [7] |
| 4c | C₂₃H₁₇N₃O₅ | 231.1–231.8 | 3371, 3304 (N-H), 1793, 1734 (C=O, imide), 1697, 1643 (C=O, amide) | 11.25 (s, 1H, amide NH), 10.37 (s, 1H, hydrazide NH), 8.02-7.07 (m, 12H, Ar-H), 3.86 (s, 3H, OCH₃) | [7] |
| 5d | C₁₄H₇ClN₂O₃ | - | 1701, 1678 (C=O) | 8.7-8.1 (m, 3H, Pyridin-H), 7.9-7.2 (m, 4H, Phthalimide) | [10] |
| 5e | C₁₃H₆N₂O₆ | - | 1691, 1688 (C=O) | 7.9-7.6 (m, 4H, Phthalimide-H), 7.5-7.2 (m, 2H, Furoyl-H) | [10] |
Visualization: Workflow for Structural Elucidation
Analytical Purity and Stability Assessment
High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of a drug candidate and for stability studies. Thin-layer chromatography (TLC) is a rapid, qualitative tool used to monitor reaction progress and for preliminary purity checks.[5]
Experimental Protocols
Protocol 2: Purity Determination by HPLC
This protocol is a general guideline and should be optimized for the specific this compound derivative.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size), and an autosampler.[11]
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping). For example, a gradient from 20% to 80% acetonitrile over 20 minutes. The mobile phase pH can significantly affect the retention of acidic compounds like phthalanilides.[11]
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.[12]
-
-
Sample Preparation: Prepare the test sample at a similar concentration to the primary standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Select a wavelength of maximum absorbance for the derivative (e.g., 230 nm).[11]
-
-
Analysis:
-
Inject the blank (solvent), followed by the calibration standards and the test sample.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualization: Analytical Method Workflow
Biological Activity and Mechanistic Assays
Evaluating the biological activity of this compound derivatives is crucial to defining their therapeutic potential. Assays should be selected based on the intended application, such as anti-inflammatory, antimicrobial, or anticancer activity.
Experimental Protocols
Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[13]
-
Cell Culture: Culture murine macrophage RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control.
-
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
NO Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).[13]
-
Protocol 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism using the broth microdilution method.[10][14]
-
Microorganism Preparation: Grow the selected bacterial (e.g., S. aureus, E. coli) or fungal (e.g., C. albicans) strains in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).[14]
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate growth medium. Final concentrations might range from 125 to 0.12 µM/mL.[10]
-
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes with no compound), a negative control (medium only), and a vehicle control (microbes with DMSO). Use standard antibiotics (e.g., Ciprofloxacin, Amphotericin B) as reference drugs.[10]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a microplate reader.
Data Presentation
Table 2: Example Biological Activity Data for this compound Derivatives
| Compound ID | Assay | Target/Cell Line | Activity (IC₅₀) | Reference Compound | Ref. |
| IIh | Anti-inflammatory (NO inhibition) | RAW 264.7 | 8.7 µg/mL | - | [13] |
| 6a | COX-2 Inhibition | In vitro enzyme | 0.18 µM | Celecoxib (>384 SI) | [3] |
| 7a | COX-2 Inhibition | In vitro enzyme | 0.28 µM | Celecoxib (>384 SI) | [3] |
| Compound 1 | Antioxidant (DPPH) | - | 27.3 µM | BHA (44.2 µM) | [8] |
| Compound 4 | Lipoxygenase Inhibition | In vitro enzyme | 20.45 µM | Baicalein (22.60 µM) | [8] |
Visualization: Signaling Pathway Inhibition
Some this compound derivatives exert their anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) signaling pathway.[13]
Biophysical Interaction Studies
To understand the mechanism of action at a molecular level, it is important to study how this compound derivatives interact with their biological targets, such as proteins or DNA. Spectroscopic methods and computational modeling are powerful tools for this purpose.[15][16]
Key Techniques
-
Fluorescence Spectroscopy: Used to study the binding of a derivative to a protein (like serum albumin) by observing the quenching of the protein's intrinsic fluorescence.[15][16]
-
Circular Dichroism (CD) Spectroscopy: Detects changes in the secondary structure of a protein or DNA upon binding of the derivative.[15][16]
-
Molecular Docking: A computational method to predict the binding mode and affinity of a derivative within the active site of a target protein.[3][15]
Experimental Protocols
Protocol 5: Protein Binding Analysis by Fluorescence Quenching
This protocol describes how to study the interaction between a this compound derivative and a protein like Bovine Serum Albumin (BSA).[15]
-
Instrumentation: A fluorescence spectrophotometer.
-
Solutions:
-
Prepare a stock solution of BSA (e.g., 10 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the this compound derivative (e.g., 1 mM) in the same buffer (a small amount of co-solvent like DMSO may be needed).
-
-
Fluorescence Measurement:
-
Place 3 mL of the BSA solution in a quartz cuvette.
-
Set the excitation wavelength to 280 nm (for tryptophan fluorescence) and record the emission spectrum from 300 to 500 nm.
-
Sequentially add small aliquots of the this compound stock solution to the cuvette, mixing gently after each addition.
-
Record the fluorescence emission spectrum after each addition. The fluorescence intensity of BSA is expected to decrease (quench) as the compound binds.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the binding constant (Kₐ) and the number of binding sites (n).
-
Visualization: Drug-Target Interaction Workflow
References
- 1. Hypolipidemic activity of phthalimide derivatives. 7. Structure-activity studies of indazolone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glsciences.com [glsciences.com]
- 12. osha.gov [osha.gov]
- 13. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 15. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Employing Phthalanilides in Antimicrobial Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalanilides, a class of organic compounds characterized by a phthalic acid diamide structure, and the closely related phthalimides, have emerged as promising scaffolds in the discovery of novel antimicrobial agents. Their diverse biological activities, including antibacterial and antifungal properties, make them attractive candidates for further investigation in drug development pipelines. These compounds have demonstrated activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species. This document provides detailed application notes and standardized protocols for the antimicrobial screening of phthalanilide derivatives, leveraging the extensive research conducted on the structurally similar phthalimides. While the data presented is primarily based on phthalimide studies, the analogous structures suggest similar mechanisms of action and experimental applicability for phthalanilides.
Putative Mechanisms of Action
Current research on phthalimide derivatives suggests two primary mechanisms by which these compounds may exert their antimicrobial effects:
-
Inhibition of Bacterial Protein Synthesis: Molecular docking studies have indicated that certain phthalimide derivatives exhibit a strong binding affinity for the 50S ribosomal subunit in bacteria.[1][2] This interaction is thought to interfere with the peptidyl transferase center, a critical component of the ribosome responsible for peptide bond formation during protein synthesis. By disrupting this process, these compounds can effectively halt bacterial growth.
-
Disruption of Fungal Ergosterol Biosynthesis: In fungi, phthalimide derivatives have been shown to interfere with the ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death. The specific enzymatic target within this pathway is suggested to be lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a key enzyme in the conversion of lanosterol to ergosterol.[4][5][6]
Data Presentation: Antimicrobial Activity of Phthalimide Derivatives
The following tables summarize the antimicrobial activity of various phthalimide derivatives against a selection of bacterial and fungal strains, as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Phthalimide Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Phthalimide Aryl Ester (3b) | 128 | - | - | 128 | [1][3] |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) | - | >100 (IZ) | - | >100 (IZ) | [7] |
| Phthalimide derived from benzylamine (A1B) | - | - | 16 | - | [8] |
| N-butylphthalimide (NBP) | 200 | - | - | - | [9] |
| Phthalimide Acetamide Derivatives (4c-i) | 0.49 - 7.81 | 0.49 - 7.81 | 0.49 - 7.81 | >125 | [10] |
Note: "-" indicates data not available in the cited source. IZ refers to the Zone of Inhibition in mm, where a direct MIC value was not provided.
Table 2: Antifungal Activity of Phthalimide Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida tropicalis | Aspergillus fumigatus | Reference |
| Phthalimide Aryl Ester (3b) | 128 | 128 | - | [1][3] |
| N-butylphthalimide (NBP) | 100 | - | - | [9] |
| Phthalimide Acetamide Derivatives (4c-i) | >125 | - | 0.49 - 7.81 | [10] |
| N-carbethoxyphthalimide (NCP) | 100 | - | - | [9] |
Note: "-" indicates data not available in the cited source.
Experimental Protocols
The following are detailed protocols for two standard antimicrobial screening assays suitable for evaluating this compound derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test this compound compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve the test this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 will serve as the growth control (broth and inoculum only).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the final inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).
-
Reading Results: The MIC is the lowest concentration of the this compound that completely inhibits visible growth (i.e., the well remains clear).
Protocol 2: Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test this compound compound dissolved in a suitable solvent
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (solvent alone)
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into a standardized microbial suspension (e.g., 0.5 McFarland).
-
Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of bacteria.
-
-
Preparation of Wells:
-
Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.
-
-
Application of Test Compounds:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.
-
Add the positive and negative controls to separate wells.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[10]
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the putative mechanisms of action of this compound derivatives.
Caption: Putative inhibition of bacterial protein synthesis by phthalanilides.
Caption: Proposed inhibition of fungal ergosterol biosynthesis by phthalanilides.
Experimental Workflow Diagram
Caption: General workflow for antimicrobial screening of phthalanilides.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [ouci.dntb.gov.ua]
- 6. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]
- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phthalanilide Synthesis
Welcome to the technical support center for phthalanilide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of phthalanilides.
Issue 1: Low or No Product Yield
Low yields are a frequent issue in this compound synthesis. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction has proceeded for a sufficient duration and at the optimal temperature. For the synthesis of N-Phenylphthalimide from phthalic anhydride and aniline, heating at 140-145°C for 50 minutes is a common practice. Alternatively, refluxing in glacial acetic acid for 5-10 hours can be effective.[1] |
| Suboptimal Starting Materials | The purity of starting materials is crucial. Using phthalic anhydride is generally more efficient than starting from phthalic acid.[1] If using phthalic acid, consider converting it to phthalic anhydride by heating before the reaction.[1] Ensure the amine is fresh and of high purity. |
| Sublimation of Phthalic Anhydride | Phthalic anhydride can sublime at elevated temperatures, leading to a loss of reactant. Ensure the reaction is conducted in a well-sealed apparatus or consider using a solvent to maintain a consistent reaction medium. |
| Steric Hindrance | Bulky substituents on the amine can hinder the nucleophilic attack on the phthalic anhydride. In such cases, consider using a more reactive derivative like phthaloyl chloride or employing a catalyst to facilitate the reaction. |
| Improper Work-up and Purification | Significant product loss can occur during extraction and recrystallization. Ensure the pH is optimized during aqueous work-up to minimize product solubility in the aqueous phase. Use minimal amounts of hot solvent for recrystallization to maximize crystal formation upon cooling. |
Issue 2: Presence of Impurities in the Final Product
The purity of the synthesized this compound is critical for subsequent applications. Below are common impurities and methods for their identification and removal.
| Common Impurities | Identification and Removal |
| Unreacted Starting Materials | Unreacted phthalic anhydride, phthalic acid (if formed by hydrolysis), or the starting amine are common impurities.[2] Identification: Thin Layer Chromatography (TLC) can be used for a quick purity assessment by comparing with the starting material spots.[2] Removal: Washing the crude product with a 10% aqueous potassium carbonate solution can help remove unreacted phthalic acid.[1] Recrystallization is also an effective purification method. |
| Phthalamic Acid Intermediate | Incomplete cyclization can lead to the presence of the phthalamic acid intermediate. Identification: The presence of a carboxylic acid group can be detected by IR spectroscopy. Removal: Increasing the reaction temperature or time, or using a dehydrating agent, can drive the cyclization to completion. |
| Side-Reaction Byproducts | Depending on the reaction conditions and substrates, various side products can form. Identification: Techniques like HPLC and NMR spectroscopy are recommended for definitive identification of byproducts.[2] Removal: Purification is typically achieved through recrystallization or column chromatography.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this compound synthesis?
A1: The synthesis of phthalanilides from phthalic anhydride and an amine typically proceeds through a two-step mechanism. The first step involves a nucleophilic attack of the amine on one of the carbonyl carbons of the phthalic anhydride, leading to the ring-opening of the anhydride and the formation of a phthalamic acid intermediate. The second step is an intramolecular cyclization via dehydration, usually at elevated temperatures, to form the final imide product.[3]
Q2: What are suitable solvents and catalysts for this compound synthesis?
A2: Glacial acetic acid is a commonly used solvent as it can also act as a catalyst.[1] Other suitable high-boiling point, polar aprotic solvents include N,N-dimethylformamide (DMF) and toluene. Acid catalysts are often employed to facilitate the dehydration and cyclization step. Examples include sulphamic acid and solid acid catalysts like Montmorillonite-KSF.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q4: What are the key safety precautions to take during this compound synthesis?
A4: Phthalic anhydride is a respiratory irritant and should be handled in a well-ventilated fume hood. Many organic solvents used in the synthesis are flammable and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the synthesis of N-aryl phthalanilides, showcasing the impact of different catalysts and reaction conditions on yield and reaction time.
Table 1: Sulphamic Acid Catalyzed Synthesis of N-Aryl Phthalimides
| Entry | Anhydride | Amine | Product | Time (min) | Yield (%) |
| 1 | Phthalic Anhydride | Aniline | N-Phenylphthalimide | 10 | 98 |
| 2 | Phthalic Anhydride | p-Chloroaniline | N-(4-Chlorophenyl)phthalimide | 15 | 95 |
| 3 | Phthalic Anhydride | p-Toluidine | N-(4-Methylphenyl)phthalimide | 12 | 96 |
| 4 | Phthalic Anhydride | p-Anisidine | N-(4-Methoxyphenyl)phthalimide | 18 | 92 |
| 5 | Phthalic Anhydride | Benzylamine | N-Benzylphthalimide | 10 | 97 |
Table 2: Comparison of Different Synthesis Methods for N-Phenylphthalimide
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating (Neat) | None | 140-145 | 50 min | ~97 |
| Conventional Heating (Solvent) | Glacial Acetic Acid | Reflux (~118) | 5-10 h | High |
| Microwave Irradiation (Neat) | None | - | 3-5 min | High |
| Catalytic (Solid Acid) | Montmorillonite-KSF / Acetic Acid | Reflux | 50 min - 4 h | High |
Experimental Protocols
Protocol 1: Conventional Solvent-Free Synthesis of N-Phenylphthalimide
This method is a straightforward approach involving the direct heating of the reactants.[1]
-
Materials:
-
Phthalic anhydride
-
Aniline
-
10% aqueous potassium carbonate solution
-
Water
-
-
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Stirring bar
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1.0 eq) and aniline (1.0 eq).
-
Heat the mixture to 140-145°C for 50 minutes with stirring.
-
Allow the reaction mixture to cool until it solidifies.
-
Add water to the flask and break up the solid.
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with a 10% aqueous potassium carbonate solution, followed by water.
-
Dry the product. For further purification, recrystallize from glacial acetic acid.
-
Protocol 2: Synthesis of N-Aryl Phthalimides using Sulphamic Acid Catalyst
This protocol utilizes a mild and efficient solid acid catalyst.
-
Materials:
-
Phthalic anhydride
-
Substituted aniline
-
Sulphamic acid
-
Water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, take a mixture of phthalic anhydride (1.0 eq), the respective aniline (1.0 eq), and a catalytic amount of sulphamic acid (10 mol%).
-
Heat the mixture under reflux conditions for the time specified in Table 1.
-
Monitor the reaction completion by TLC.
-
After completion, pour the reaction mixture into cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure N-aryl imide.
-
Visualizations
References
Technical Support Center: Phthalanilide Compound Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with phthalanilide and related phthalimide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for dissolving my this compound or phthalimide derivative?
A1: Phthalimide and its derivatives generally show low solubility in water but are more soluble in various organic solvents. An initial solvent screen should prioritize polar aprotic and some polar protic solvents. Based on experimental data for the parent phthalimide compound, solubility follows this general order: acetone > ethyl acetate > methanol, isopropanol, n-propanol, acetonitrile, i-butanol, n-butanol, ethanol > toluene. Therefore, starting with solvents like acetone, ethyl acetate, or dichloromethane is a recommended first step.
Q2: My compound dissolves perfectly in an organic solvent, but it precipitates immediately when I add it to my aqueous buffer. What should I do?
A2: This is a very common issue when transitioning from a concentrated organic stock solution to an aqueous medium for biological assays. The sudden change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this, starting with the simplest:
-
Co-solvency: Introduce a water-miscible organic solvent (a co-solvent) into the aqueous buffer before adding your compound. Common co-solvents like DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase the solubility of hydrophobic molecules by reducing the overall polarity of the solvent mixture. The goal is to find a co-solvent concentration that keeps your compound soluble while being low enough to not affect your experimental system (e.g., cell viability).
-
pH Adjustment: The solubility of this compound derivatives can be highly dependent on pH, especially if the structure contains ionizable functional groups (acidic or basic moieties). Adjusting the pH of the aqueous buffer can convert the molecule into its more soluble salt form, significantly increasing solubility.
-
Use of Surfactants: Surfactants form microscopic micelles in solution. These micelles can encapsulate the hydrophobic this compound compound, a process known as micellar solubilization, which effectively increases its apparent solubility in the aqueous medium.
Q3: I've tried common solvents and co-solvents, but my this compound compound still has very poor solubility. What advanced strategies can I explore?
A3: When basic methods are insufficient, more advanced formulation strategies may be necessary. These techniques often require specialized equipment but can dramatically improve solubility and bioavailability.
-
Solid Dispersions: This is one of the most effective strategies. A solid dispersion is a system where the drug (this compound) is dispersed within a hydrophilic polymer matrix. This can be achieved by methods like melt extrusion or solvent evaporation, resulting in a product where the drug is in an amorphous (non-crystalline) state, which is more soluble.
-
Particle Size Reduction: The dissolution rate of a compound is proportional to its surface area. By reducing the particle size to the micrometer (micronization) or nanometer (nanosuspension) range, the surface area is vastly increased, leading to faster and sometimes greater dissolution.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine emulsion or microemulsion when introduced to an aqueous medium, keeping the drug solubilized.
-
Inclusion Complexes: Using host molecules like cyclodextrins can form inclusion complexes where the hydrophobic this compound molecule (the "guest") fits inside the cavity of the cyclodextrin (the "host"). The exterior of the cyclodextrin is hydrophilic, rendering the entire complex water-soluble.
Troubleshooting Guides
Issue 1: Selecting the Right Solubility Enhancement Technique
Choosing the appropriate strategy depends on the physicochemical properties of your specific this compound derivative and the requirements of your experiment.
This diagram outlines a decision-making process for selecting a suitable solubility enhancement strategy.
Table 1: Solubility of Phthalimide in Various Organic Solvents at Different Temperatures
This table summarizes the mole fraction solubility (10³x) of phthalimide in several common organic solvents. Data shows that solubility increases with temperature. Acetone is consistently the best solvent among those tested.
| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Acetone |
| 283.15 | 2.91 | 2.11 | 3.15 | 6.64 | 12.35 |
| 293.15 | 4.09 | 2.98 | 4.41 | 9.45 | 17.51 |
| 303.15 | 5.68 | 4.15 | 6.11 | 13.11 | 24.22 |
| 313.15 | 7.78 | 5.71 | 8.35 | 17.84 | 33.01 |
| 318.15 | 9.12 | 6.68 | 9.77 | 20.81 | 38.52 |
Data adapted from experimental values reported in scientific literature.
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Key Advantages | Common Disadvantages |
| Co-solvency | Reducing solvent polarity by mixing a water-miscible organic solvent with the aqueous medium. | Simple, rapid, and easy to implement in a lab setting. | The co-solvent can interfere with the biological assay or cause toxicity. |
| pH Adjustment | Ionizing acidic or basic functional groups on the compound to form a more soluble salt. | Very effective for ionizable compounds; simple to perform. | Risk of precipitation if the buffer capacity of the final medium is exceeded; may not be suitable for all assays. |
| Solid Dispersion | Dispersing the drug in a hydrophilic polymer matrix, often in an amorphous state. | Significant solubility enhancement; improved bioavailability. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). |
| Micronization / Nanonization | Increasing the surface area of the drug by reducing particle size. | Improves dissolution rate; applicable to many compounds. | Can lead to particle agglomeration; may not increase equilibrium solubility. |
| Inclusion Complexation | Encapsulating the hydrophobic drug within a host molecule (e.g., cyclodextrin). | Masks taste, improves stability and solubility. | The complex can be large, limiting drug load; competition with other molecules for the host cavity. |
Experimental Protocols
Protocol 1: Solubility Enhancement using the Co-solvency Method
Objective: To prepare a working solution of a poorly soluble this compound compound in an aqueous buffer for a biological assay.
Materials:
-
This compound compound
-
DMSO (or other suitable water-miscible organic solvent like ethanol)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of the this compound compound.
-
Dissolve it in the minimum required volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing can assist.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, it may be useful to make an intermediate dilution of the stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the aqueous buffer to a new tube.
-
While vortexing the buffer, add the small volume of the DMSO stock solution dropwise. The key is to add the stock to the buffer, not the other way around, to minimize immediate precipitation.
-
Crucial: The final concentration of the co-solvent (DMSO) should be kept as low as possible, typically ≤0.5% v/v, to avoid impacting the biological system.
-
-
Inspect for Precipitation:
-
Visually inspect the final solution against a light source for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be too high for this co-solvent percentage.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To create a solid dispersion of a this compound compound with a hydrophilic polymer to enhance its aqueous solubility.
Materials:
-
This compound compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP K30), HPMC)
-
A common volatile solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or a mixture).
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Accurately weigh the this compound compound and the chosen polymer (e.g., in a 1:1, 1:5, or 1:10 drug-to-polymer mass ratio).
-
Dissolve both components completely in a suitable common solvent in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure and controlled temperature until a thin, dry film or solid mass is formed on the flask wall.
-
-
Drying:
-
Transfer the solid residue to a vacuum oven and dry further (e.g., at 40°C for 24 hours) to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Grind the solid into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Solubility Testing:
-
The resulting powder can now be tested for its solubility and dissolution rate in aqueous media compared to the unprocessed drug.
-
Visualization of Key Concepts
The following diagrams illustrate important workflows and relationships in tackling solubility issues.
This diagram shows how different solubility enhancement techniques are categorized.
This diagram illustrates how surfactants form micelles to encapsulate and solubilize a hydrophobic drug molecule.
Phthalanilide Crystallization Technical Support Center
Welcome to the Technical Support Center for phthalanilide crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound (N-phenylphthalimide).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample after synthesis?
A1: The most frequent impurities are typically unreacted starting materials, namely phthalic anhydride and aniline. Another common byproduct is phthalanilic acid, which is the intermediate formed during the condensation reaction.[1][2] Incomplete cyclization of phthalanilic acid will result in its presence as a significant impurity.[1]
Q2: How can I effectively remove these common impurities before crystallization?
A2: A sequential washing procedure is highly effective. First, wash the crude product with a dilute acid solution, such as 5% aqueous HCl, to remove unreacted aniline by converting it into a water-soluble salt.[2] Subsequently, wash with a mild basic solution, like 10% aqueous potassium carbonate, to remove unreacted phthalic anhydride and the acidic phthalanilic acid intermediate.[1][2][3]
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Ethanol and glacial acetic acid are highly recommended solvents for the recrystallization of this compound.[1][2][4] The choice of solvent depends on the desired purity and the scale of the recrystallization. Acetone is also a suitable solvent, as slow evaporation from an acetone solution can yield different polymorphs of this compound.[5]
Q4: My this compound is not crystallizing from the solution. What could be the issue?
A4: Several factors could be at play. The solution may not be sufficiently supersaturated. You can induce crystallization by slowly evaporating the solvent or by adding a suitable anti-solvent. It is also possible that the purity of your compound is very high, which can sometimes make nucleation difficult. In such cases, scratching the inner surface of the crystallization vessel with a glass rod or adding a seed crystal of this compound can initiate crystallization.
Q5: Instead of crystals, I am getting an oily precipitate. What causes this and how can I fix it?
A5: "Oiling out" typically occurs when the solution is supersaturated to a very high degree or when it is cooled too rapidly. To resolve this, try using a more dilute solution or slowing down the cooling process. Allowing the solution to cool to room temperature slowly before further cooling in an ice bath is recommended.[4]
Q6: Does this compound exhibit polymorphism?
A6: Yes, this compound is known to exist in at least two polymorphic forms, designated as Polymorph I and Polymorph II. Both forms can be obtained from the slow evaporation of an acetone solution and they crystallize in the orthorhombic system but differ in their space groups and molecular packing.[5][6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during this compound crystallization.
Problem 1: Low or No Crystal Yield
| Potential Cause | Recommended Solution |
| Insufficient Supersaturation | The concentration of this compound in the solvent is too low. Slowly evaporate some of the solvent to increase the concentration. |
| Excessive Solvent Volume | Too much solvent was used to dissolve the crude product. Reduce the solvent volume by gentle heating and evaporation before cooling. |
| Solution Cooled Too Quickly | Rapid cooling can lead to the formation of very fine crystals that are difficult to filter or result in no crystallization at all. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| High Solubility in Cold Solvent | A significant amount of product remains dissolved even at low temperatures. Select a different solvent in which this compound has lower solubility at cold temperatures. |
Problem 2: Formation of Impure Crystals (Discolored or Incorrect Melting Point)
| Potential Cause | Recommended Solution |
| Incomplete Removal of Starting Materials | Residual aniline or phthalic anhydride is co-crystallizing with the product. Perform a pre-crystallization wash with dilute acid (e.g., 5% HCl) to remove aniline and a dilute base (e.g., 10% NaHCO₃ or K₂CO₃) to remove phthalic anhydride and phthalanilic acid.[1][2] |
| Rapid Crystal Growth | Fast crystallization can trap impurities within the crystal lattice. Ensure a slow cooling rate to allow for selective crystallization. |
| Colored Impurities Present | If the crystals have a persistent color, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] |
| Incorrect Melting Point | A broad or depressed melting point (literature value is 204-207 °C) indicates impurities.[4][7][8] Perform another recrystallization, ensuring the crude material is properly washed beforehand. |
Experimental Protocols
Protocol 1: Purification and Recrystallization of this compound from Acetic Acid
This protocol describes the purification of crude this compound by washing, followed by recrystallization from glacial acetic acid.
Materials:
-
Crude N-Phenylphthalimide
-
10% aqueous potassium carbonate solution[3]
-
Glacial acetic acid[3]
-
Distilled water
-
Ethanol (for final rinsing, optional)
Procedure:
-
Washing the Crude Product:
-
Suspend the crude this compound in a 10% aqueous potassium carbonate solution and stir for 15-20 minutes to remove acidic impurities.[3]
-
Collect the solid by vacuum filtration and wash it thoroughly with distilled water until the washings are neutral.
-
Dry the washed solid.
-
-
Recrystallization:
-
Place the dried, washed this compound in an Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more acetic acid in small portions if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water or cold ethanol to remove any residual acetic acid.
-
Dry the crystals in a vacuum oven.
-
Characterization:
-
Determine the melting point of the dried crystals. Pure N-phenylphthalimide has a melting point of 204-207 °C.[4][7][8]
-
Assess the purity using Thin-Layer Chromatography (TLC).
Data Presentation
Table 1: Physicochemical Properties of N-Phenylphthalimide
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol [6] |
| Appearance | White crystalline powder[6][9] |
| Melting Point | 204-207 °C[4][7][8] |
| Solubility in Water | 295 mg/L at 25 °C[9] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone[6][9] |
Table 2: Crystallographic Data for N-Phenylphthalimide Polymorphs
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | Not specified |
| Crystal Habit | Plate-like | Bulky needles |
| Key Interactions | Carbonyl-carbonyl, C-H···O | C-H···O, π-stacking |
| Data sourced from BenchChem's technical guide on N-Phenylphthalimide polymorphism.[5] |
Visualizations
Caption: A logical workflow for troubleshooting common this compound crystallization issues.
Caption: Step-by-step workflow for the purification and recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Phenylphthalimide | 520-03-6 | Benchchem [benchchem.com]
- 7. N-PHENYLPHTHALIMIDE | 520-03-6 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [guidechem.com]
Phthalanilide Reaction Scale-Up: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of phthalanilide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the scale-up of this compound reactions, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab scale. What are the potential causes and solutions?
Low yields during scale-up can stem from several factors:
-
Incomplete Reaction:
-
Cause: Inefficient heat transfer in larger reactors can lead to lower internal temperatures than the setpoint, slowing down the reaction. The direct condensation of phthalic anhydride and anilines often requires elevated temperatures to drive the dehydration and cyclization of the intermediate phthalanilic acid.
-
Solution: Ensure adequate mixing and use a reactor with appropriate heat transfer capabilities. Monitor the internal reaction temperature closely. It may be necessary to increase the reaction time or the temperature of the heating medium to achieve the desired internal temperature.
-
-
Suboptimal Starting Materials:
-
Cause: Using phthalic acid directly instead of phthalic anhydride is generally less efficient as it produces two equivalents of water, which can hinder the reaction equilibrium.
-
Solution: If starting from phthalic acid, consider a preliminary dehydration step to form phthalic anhydride. Alternatively, use phthalic anhydride directly for a more efficient reaction.
-
-
Side Reactions and Impurity Formation:
-
Cause: At higher temperatures and longer reaction times, side reactions, such as decarboxylation or reactions involving functional groups on the aniline, can become more prevalent. The intermediate phthalanilic acid may also accumulate if the cyclization step is not efficient.
-
Solution: Optimize the reaction temperature and time to find a balance between reaction completion and minimizing side products. The use of a Dean-Stark trap or a mild vacuum can help remove water and drive the reaction towards the product.
-
-
Product Precipitation:
-
Cause: Phthalanilides can be poorly soluble and may precipitate out of the reaction mixture, especially upon cooling, leading to incomplete reaction and handling difficulties.
-
Solution: Choose a solvent in which the product has moderate solubility at the reaction temperature. A solvent-free (melt) reaction is an option if the melting points of the reactants are suitable and the product does not solidify prematurely.
-
Q2: I am observing a high level of impurities in my scaled-up batch. How can I identify and minimize them?
Impurity profiling is crucial for ensuring the quality of the final product. Common impurities in this compound synthesis include:
-
Unreacted Starting Materials:
-
Identification: Can be detected by chromatography techniques (TLC, HPLC, GC) by comparing with authentic standards of phthalic anhydride and the starting aniline.
-
Solution: Ensure the stoichiometry of the reactants is correct. Improve mixing and reaction conditions (temperature, time) to drive the reaction to completion.
-
-
Phthalanilic Acid (Amic Acid) Intermediate:
-
Identification: This is the primary intermediate formed from the ring-opening of phthalic anhydride. It can be detected by HPLC or NMR.
-
Solution: This impurity indicates incomplete cyclization. Increase the reaction temperature or time. The use of a dehydrating agent or azeotropic removal of water can facilitate the ring-closing step.
-
-
Isomeric Products:
-
Cause: If an unsymmetrical phthalic anhydride is used, the aniline can attack either of the two non-equivalent carbonyl groups, leading to the formation of regioisomers.
-
Solution: The regioselectivity is often influenced by steric and electronic factors. It may be necessary to separate the isomers chromatographically. If possible, starting with a symmetrical anhydride is preferred to avoid this issue.
-
-
Degradation Products:
-
Cause: High reaction temperatures or prolonged reaction times can lead to the thermal decomposition of the product or reactants.
-
Solution: Conduct thermal stability studies (e.g., using TGA or DSC) on the starting materials and product to determine the safe operating temperature range. Optimize the reaction to be as short as possible.
-
Q3: How do I choose an appropriate solvent for a large-scale this compound synthesis?
Solvent selection is critical for safety, efficiency, and environmental impact on an industrial scale.
-
Reaction Compatibility: The solvent should be inert to the reactants and products under the reaction conditions. Solvents like glacial acetic acid can act as both a solvent and a catalyst. High-boiling aromatic hydrocarbons like toluene or xylene are often used to facilitate water removal via a Dean-Stark trap.
-
Solubility: The solvent should provide adequate solubility for the reactants to ensure a homogeneous reaction mixture. The product should ideally have lower solubility at room temperature to facilitate isolation by crystallization.
-
Safety and Environmental Profile: Consider the flash point, toxicity, and environmental impact of the solvent. Refer to solvent selection guides to choose greener alternatives where possible.
-
Regulatory Acceptance: For pharmaceutical applications, the chosen solvent must be acceptable according to regulatory guidelines (e.g., ICH Q3C for residual solvents).
Q4: The product is difficult to purify at a large scale. What are the recommended purification strategies?
Crystallization is the most common and effective method for purifying phthalanilides on an industrial scale.[1]
-
Solvent Selection for Crystallization: The ideal solvent is one in which the this compound is highly soluble at high temperatures and poorly soluble at low temperatures. This allows for high recovery of the pure product upon cooling.[1]
-
Anti-Solvent Crystallization: If a single suitable solvent cannot be found, an anti-solvent approach can be used. The product is dissolved in a "good" solvent, and then a "poor" solvent (the anti-solvent) is added to induce precipitation of the pure compound.
-
Washing/Trituration: The crude, filtered product can be washed with a solvent in which the impurities are soluble but the product is not. This can effectively remove unreacted starting materials. For instance, washing with a dilute aqueous base (like sodium bicarbonate) can remove acidic impurities such as unreacted phthalic anhydride and the phthalanilic acid intermediate.
-
Control of Crystal Form (Polymorphism): The crystallization process must be carefully controlled to consistently produce the desired polymorphic form of the active pharmaceutical ingredient (API), as different polymorphs can have different physical properties.[2]
Data Presentation
Disclaimer: The following tables present illustrative data based on general principles of organic chemistry and related literature, as specific quantitative scale-up data for this compound reactions are often proprietary. The values are intended to demonstrate trends rather than serve as exact process parameters.
Table 1: Illustrative Effect of Solvent on this compound Synthesis
| Solvent | Typical Temperature Range (°C) | Relative Reaction Time | Typical Yield Range (%) | Purity Profile | Key Considerations |
| Glacial Acetic Acid | 110-120 | Medium | 85-95 | Good; may contain residual acid | Acts as both solvent and catalyst. |
| Toluene/Xylene | 110-140 | Long | 80-90 | Good; effective water removal | Allows for azeotropic water removal with a Dean-Stark trap. |
| N,N-Dimethylformamide (DMF) | 100-150 | Short | 90-98 | High; potential for side reactions | High boiling point can make removal difficult; potential for decomposition at high T. |
| Solvent-free (Melt) | 140-180 | Very Short | >95 | Can be very high | Requires thermally stable reactants; potential for solidification issues. |
Table 2: Illustrative Impact of Reaction Temperature on Yield and Impurity Profile
| Temperature (°C) | Relative Reaction Rate | Typical Yield (%) | Key Impurity: Phthalanilic Acid (%) | Key Impurity: Thermal Degradation (%) |
| 100 | Slow | 60 | 15-20 | <0.1 |
| 120 | Moderate | 85 | 5-10 | 0.1-0.5 |
| 140 | Fast | 95 | <2 | 0.5-1.5 |
| 160 | Very Fast | 92 | <1 | >2.0 |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Synthesis of N-Phenylthis compound
This protocol describes a general method for the synthesis of N-phenylthis compound from phthalic anhydride and aniline using glacial acetic acid as the solvent.
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Aniline (1.05 eq)
-
Glacial Acetic Acid (3-5 L per kg of phthalic anhydride)
-
Ethanol (for recrystallization)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Nutsche filter-dryer or equivalent filtration and drying setup
Procedure:
-
Reaction Setup: Charge the reactor with phthalic anhydride and glacial acetic acid. Begin stirring to form a slurry.
-
Reactant Addition: Slowly add aniline to the reactor. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4-8 hours. The reaction progress can be monitored by HPLC to check for the disappearance of starting materials and the intermediate phthalanilic acid.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate. Further cool to 0-5°C to maximize precipitation.
-
Filtration: Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake with cold deionized water to remove residual acetic acid. Follow with a wash of cold ethanol to aid in drying.
-
Purification (Recrystallization): Transfer the crude solid to a clean reactor. Add ethanol (approximately 10-15 L per kg of crude product) and heat to reflux until all the solid dissolves.
-
Crystallization: Slowly cool the solution to room temperature, then to 0-5°C to induce crystallization.
-
Final Isolation and Drying: Filter the purified product and wash with a small amount of cold ethanol. Dry the product under vacuum at 60-70°C until a constant weight is achieved.
Mandatory Visualizations
Caption: Reaction mechanism for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General purification workflow for this compound.
References
Technical Support Center: Refinement of Phthalanilide Purification Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of phthalanilides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during phthalanilide synthesis?
A1: The most frequent impurities are typically unreacted starting materials, such as phthalic anhydride and the corresponding aniline derivative.[1] By-products from side reactions can also form, particularly if the reaction is conducted at elevated temperatures.[1] Residual solvents from the synthesis and purification steps are another common source of contamination.[1]
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for a preliminary assessment of purity.[1] By spotting your sample on a TLC plate and developing it in an appropriate solvent system, you can visualize the number of components. A single spot suggests a relatively pure compound, whereas multiple spots indicate the presence of impurities.[1]
Q3: What are the recommended primary purification techniques for phthalanilides?
A3: The two most effective and commonly used methods for purifying crude phthalanilides are recrystallization and column chromatography.[1] The choice between these methods often depends on the nature and quantity of the impurities.
Q4: Which solvents are typically used for the recrystallization of phthalanilides?
A4: Ethanol is a commonly used solvent for the recrystallization of this compound and related compounds.[2][3] Other potential solvents include hot water and mixtures of solvents, which may need to be determined on a case-by-case basis.
Q5: What type of stationary and mobile phases are suitable for this compound purification by column chromatography?
A5: Silica gel (e.g., 60-120 mesh) is a common stationary phase for the column chromatography of phthalanilides.[1] A typical mobile phase is a gradient of ethyl acetate in hexane.[1] The polarity of the eluent is gradually increased to separate the desired compound from impurities.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Oily Product Formation | The compound may be "oiling out" instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. | - Try using a lower-boiling point solvent. - Ensure the solution cools slowly to allow for crystal formation. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| No Crystal Formation Upon Cooling | The solution may not be saturated enough, or the compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the this compound. - Place the solution in an ice bath to further decrease solubility. - Try a different solvent or a mixture of solvents where the compound has lower solubility at cold temperatures. |
| Low Recovery of Purified Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtering to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Spots on TLC/Column | The polarity of the mobile phase is either too high or too low. | - Adjust the solvent ratio of your mobile phase. If the spots are too high on the TLC plate (high Rf), decrease the polarity (e.g., less ethyl acetate in hexane). If the spots are not moving from the baseline (low Rf), increase the polarity. |
| Streaking of Compound on TLC/Column | The sample may be overloaded, or the compound might be interacting strongly with the stationary phase. | - Dilute the sample before loading it onto the column. - Add a small amount of a polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase to reduce tailing. |
| Product Elutes with Impurities | The chosen mobile phase does not provide adequate resolution between the product and impurities. | - Optimize the mobile phase using TLC with different solvent systems. - Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. |
| No Compound Eluting from the Column | The mobile phase may be too non-polar, or the compound has irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. - If the compound is highly polar, consider using a more polar stationary phase (e.g., alumina) or reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Purification of N,N'-bis(diphenylmethyl)phthalamide by Column Chromatography
Objective: To purify crude N,N'-bis(diphenylmethyl)phthalamide using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Eluent: Ethyl Acetate/Hexane gradient
-
Collection tubes
-
TLC plates and chamber
-
Crude N,N'-bis(diphenylmethyl)phthalamide
-
Dichloromethane
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat and even bed.
-
Sample Preparation: Dissolve the crude N,N'-bis(diphenylmethyl)phthalamide in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Loading the Column: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution:
-
Begin eluting the column with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane).[1]
-
Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexane).
-
Collect fractions in separate tubes.
-
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified N,N'-bis(diphenylmethyl)phthalamide.
Protocol 2: General Recrystallization Procedure for Phthalanilides
Objective: To purify a solid this compound derivative by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a common starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate to boiling, adding small portions of the solvent until the solid completely dissolves.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Data Presentation
Table 1: Example Solvent Systems for this compound Purification
| Purification Method | This compound Derivative | Stationary Phase | Mobile Phase / Solvent | Purity Outcome (Example) |
| Column Chromatography | N,N'-bis(diphenylmethyl)phthalamide | Silica Gel | Gradient: 10% to 30% Ethyl Acetate in Hexane[1] | >98% |
| Recrystallization | Benzalphthalide | N/A | Ethanol[2] | High Purity Crystals |
| Recrystallization | N-substituted phthalimides | N/A | Ethanol[3] | Crystalline Solid |
| Recrystallization | N-substituted phthalimides | N/A | Hot Water | Crystalline Solid |
Note: The optimal conditions and purity outcomes may vary depending on the specific this compound derivative and the nature of the impurities.
Visualizations
References
Technical Support Center: Optimization of Phthalanilide Derivatization Reactions
Welcome to the Technical Support Center for the optimization of phthalanilide derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields, product purity, and troubleshooting common issues encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of a this compound?
A1: The reaction proceeds through a two-step addition-elimination mechanism. First, the nitrogen atom of the aniline derivative performs a nucleophilic attack on one of the carbonyl carbons of phthalic anhydride. This forms a tetrahedral intermediate, known as a phthalanilic acid. With heating, this intermediate undergoes dehydration (loss of a water molecule) to form the stable five-membered imide ring of the N-substituted this compound.[1]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure that the optimal temperature and reaction time are used. For instance, solvent-free methods often require temperatures of 140-145°C, while reactions in glacial acetic acid may need several hours of reflux.[2]
-
Sublimation of Phthalic Anhydride: At higher temperatures, phthalic anhydride can sublime out of the reaction mixture, leading to an incorrect stoichiometric ratio.[3] Using a reflux condenser can help mitigate this.
-
Suboptimal Starting Materials: While the reaction can be performed with phthalic acid, using phthalic anhydride is generally more efficient as the dehydration step of the di-acid is bypassed.[2]
-
Impure Reagents: The purity of both the phthalic anhydride and the aniline derivative is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Product Loss During Work-up: Significant product loss can occur during filtration and washing steps. Ensure the product has fully precipitated before filtration and use minimal amounts of cold solvent for washing.
Q3: How can I effectively purify my crude this compound derivative?
A3: The most common and effective purification techniques are recrystallization and column chromatography.[4]
-
Recrystallization: Acetic acid, ethanol, and ethyl acetate are highly recommended solvents for the recrystallization of N-phenylphthalimide and its derivatives.[4][5] The general principle is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly to form pure crystals.
-
Washing: To remove unreacted starting materials, the crude product can be washed with a dilute basic solution (e.g., 5-10% aqueous sodium or potassium carbonate) to remove unreacted phthalic anhydride/acid, and a dilute acidic solution (e.g., 5% aqueous HCl) to remove unreacted aniline.[4][6]
Q4: My final product is an oil instead of a solid. What should I do?
A4: An oily product often indicates the presence of impurities that are depressing the melting point.[6] Thoroughly washing the crude product as described above to remove unreacted starting materials and byproducts should be the first step. If the product remains oily, purification by column chromatography may be necessary.
Q5: How do substituents on the aniline ring affect the reaction?
A5: The electronic nature of substituents on the aniline ring can influence its nucleophilicity and thus the reaction rate. Electron-donating groups (e.g., methyl, methoxy) can increase the electron density on the nitrogen atom, enhancing its nucleophilicity and potentially increasing the reaction rate. Conversely, electron-withdrawing groups (e.g., nitro, halo) decrease the nucleophilicity of the aniline, which may lead to slower reaction rates and require more forcing conditions.[7]
Troubleshooting Guide
| Problem Identified | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches and maintains the optimal temperature (e.g., 140-145°C for solvent-free, or reflux for solvent-based methods) for the specified duration.[2][8] |
| Low purity or degradation of starting materials (phthalic anhydride or aniline derivative). | Verify the purity of reagents. If necessary, purify starting materials before use (e.g., recrystallize phthalic anhydride). | |
| Incorrect stoichiometry, possibly due to sublimation of phthalic anhydride. | Use a 1:1 molar ratio of reactants.[6] Employ a reflux condenser to prevent loss of phthalic anhydride at high temperatures. | |
| Presence of Impurities in Final Product | Unreacted phthalic anhydride or resulting phthalic acid. | Wash the crude product with a 5-10% aqueous solution of potassium carbonate or sodium carbonate.[6][8] |
| Unreacted aniline derivative. | Wash the crude product with a dilute acid solution, such as 5% aqueous HCl, to convert the aniline into a water-soluble salt.[4] | |
| Presence of the phthalanilic acid intermediate due to incomplete cyclization. | Ensure adequate heating and reaction time to drive the dehydration and ring-closure step to completion.[6] This is often the rate-determining step.[6] | |
| Difficulty in Product Isolation | Product does not precipitate or crystallize from the reaction mixture. | If the reaction was run neat, try adding water to the cooled mixture to induce precipitation.[6] If recrystallizing, ensure the solution is fully saturated at high temperature and allow for slow cooling. Scratching the inside of the flask can sometimes initiate crystallization. |
| Ineffective recrystallization leading to low recovery or purity. | Select an appropriate solvent where the product has high solubility when hot and low solubility when cold. Acetic acid, ethanol, and ethyl acetate are good starting points for N-phenylphthalimide.[5] |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Phenylphthalimide Synthesis
| Method | Reactants (Molar Ratio) | Solvent/Catalyst | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional Heating (Solvent-Free) | Phthalic Anhydride : Aniline (1:1) | None | 140-145 | 50 min | ~97 | [2][8] |
| Glacial Acetic Acid | Phthalic Anhydride : Aniline (1:1) | Glacial Acetic Acid | Reflux (~118) | 2 hours | High | [9] |
| Microwave Irradiation (Solvent-Free) | Phthalic Anhydride : Aniline (1:1) | None | 160 | 30 min | 96 | [9] |
Table 2: Recommended Solvents for Purification of N-Phenylphthalimide
| Purification Step | Solvent | Purpose | Notes | Reference |
| Washing | 10% Aqueous K₂CO₃ or Na₂CO₃ | Removal of unreacted phthalic anhydride/acid | The anhydride is hydrolyzed to the water-soluble dicarboxylate salt. | [4][8] |
| Washing | 5% Aqueous HCl | Removal of unreacted aniline | Aniline is protonated to the water-soluble anilinium chloride salt. | [4] |
| Recrystallization | Glacial Acetic Acid | High-purity product | Yields colorless needles. | [5][8] |
| Recrystallization | Ethanol | Purification | Good alternative to acetic acid. | [4][5] |
| Recrystallization | Ethyl Acetate | Purification | Effective for achieving high purity (>99%). | [4] |
| Column Chromatography | Hexane : Ethyl Acetate (e.g., 4:1) | Separation from closely related impurities | The polarity of the eluent may need to be adjusted. | [4] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of N-Phenylphthalimide
This method is straightforward and avoids the use of solvents in the reaction step.
Materials:
-
Phthalic anhydride (19 g, ~0.128 mol)
-
Aniline (14 g, ~0.150 mol)
-
10% aqueous potassium carbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath with temperature control and stirring
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Combine phthalic anhydride (19 g) and aniline (14 g) in a round-bottom flask.[8]
-
Heat the mixture to 140-145°C for approximately 50 minutes with stirring.[8]
-
Allow the reaction mixture to cool until it begins to solidify.
-
Carefully add 50 mL of deionized water to the mixture to form a slurry and break up the solid.[8]
-
Collect the crude product by vacuum filtration.
-
Wash the collected powder sequentially with 50 mL of 10% aqueous potassium carbonate solution and then with 100 mL of water.[8]
-
Dry the purified product. For further purification, the product can be recrystallized from glacial acetic acid or ethanol.[5][8]
Protocol 2: Synthesis of N-Phenylphthalimide in Glacial Acetic Acid
This protocol utilizes glacial acetic acid as a solvent, which can facilitate the reaction.[1]
Materials:
-
Phthalic anhydride (10 mmol)
-
Aniline (10 mmol)
-
Glacial acetic acid
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Apparatus for suction filtration
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (10 mmol) and aniline (10 mmol).[1]
-
Add glacial acetic acid (approximately 5 times the volume of the reactants).[1]
-
Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitor by TLC).[1]
-
Cool the reaction mixture to room temperature, which should cause the product to crystallize.
-
Collect the solid product by suction filtration.[1]
-
Wash the product with cold ethyl acetate to yield the final product.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Phenylphthalimide | 520-03-6 | Benchchem [benchchem.com]
- 7. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
enhancing the biological activity of phthalanilide through structural modification
Welcome, researchers and drug development professionals. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments aimed at enhancing the biological activity of phthalanilide derivatives through structural modification.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the biological activity of a parent this compound structure?
A1: The primary strategies involve structural modifications to alter the molecule's physicochemical properties, such as hydrophobicity, electronic distribution, and steric profile. A common and effective approach is molecular hybridization, where the core this compound structure is combined with other known pharmacophores. Key modifications include:
-
Substitution on the N-phenyl ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) to the aniline ring can significantly impact activity.
-
Introduction of Heterocyclic Moieties: Fusing or linking heterocyclic rings (such as pyrazoles, triazoles, or benzimidazoles) to the phthalimide core can introduce new binding interactions and enhance potency.[1][2]
-
Modification of the Linker: For derivatives where a linker exists between the phthalimide and another moiety, altering its length, rigidity, or composition (e.g., using an alkyl chain or a Schiff base) can optimize biological activity.[3]
Q2: My N-substituted this compound derivatives show poor solubility. How can I address this during synthesis and testing?
A2: Poor solubility is a common challenge. To address this, consider the following:
-
Structural Modification: Introduce polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, to the structure to increase hydrophilicity.
-
Salt Formation: If your molecule has a basic nitrogen or an acidic proton, converting it to a salt (e.g., a hydrochloride or sodium salt) can dramatically improve aqueous solubility.
-
Formulation for Bioassays: For in vitro testing, use co-solvents like dimethyl sulfoxide (DMSO) to prepare stock solutions.[4] Ensure the final concentration of the co-solvent in the assay medium is low (typically <1%) to avoid solvent-induced toxicity or artifacts.
Q3: What are the most common mechanisms of action for antimicrobial this compound derivatives?
A3: this compound and related phthalimide derivatives often exert their antimicrobial effects by targeting essential cellular processes in pathogens. Molecular docking and enzymatic studies have suggested that these compounds can act as inhibitors of key bacterial enzymes. For instance, derivatives have been shown to bind to and inhibit DNA gyrase B and enoyl-acyl carrier protein reductase (InhA), which are crucial for bacterial DNA replication and cell wall synthesis, respectively.[3] Some antifungal derivatives are believed to interfere with ergosterol synthesis, a vital component of the fungal cell membrane.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and evaluation of this compound derivatives.
Problem 1: Low Reaction Yield During Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction mixture reaches and maintains the optimal temperature (e.g., 140-180°C) for the specified duration. Monitor reaction progress using Thin Layer Chromatography (TLC).[1][7] |
| Suboptimal Starting Materials | Using phthalic anhydride instead of phthalic acid is often more efficient. If using phthalic acid, consider a preliminary step to dehydrate it to the anhydride.[7] Verify the purity and freshness of the amine source.[8] |
| Side Reactions | The use of appropriate reaction conditions and purification methods is crucial to minimize unwanted byproducts. Glacial acetic acid is a common solvent that can also act as a dehydrating agent.[7] |
| Product Loss During Workup | Ensure efficient extraction and recrystallization protocols. After reaction, pouring the mixture into cold water can help precipitate the crude product, which can then be collected by filtration.[7] |
Problem 2: Inconsistent Antimicrobial Assay Results
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect assay plates for any signs of compound precipitation. If observed, lower the highest tested concentration or optimize the co-solvent percentage. |
| Inaccurate Serial Dilutions | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step to maintain concentration accuracy. |
| Microbial Contamination | Use sterile techniques throughout the assay setup. Run a "no-drug" solvent control to ensure that the solvent itself does not inhibit or promote microbial growth. |
| Variable Inoculum Size | Standardize the microbial inoculum to the recommended density (e.g., using McFarland standards) to ensure reproducibility between experiments. |
Data Presentation: Structure-Activity Relationships
The biological activity of this compound derivatives is highly dependent on their structural features. The tables below summarize quantitative data from studies on related phthalimide derivatives, illustrating the impact of various substitutions on antimicrobial activity.
Table 1: Antimicrobial Activity of N-Phthaloylglycine Esters [5][6]
| Compound ID | R Group (Substitution) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans |
| 3b | -CH₃ | 128 | 128 | 128 |
| 3c | -Cl | 256 | 256 | 256 |
| 4d | -NO₂ | 512 | >1024 | 512 |
| Chloramphenicol | (Standard) | - | 64 | - |
| Fluconazole | (Standard) | - | - | 128 |
Note: MIC = Minimum Inhibitory Concentration. A lower value indicates higher potency.
Table 2: Antitubercular and Antibacterial Activity of Phthalimide-Schiff Base Hybrids [3]
| Compound ID | Key Structural Feature | MIC (µg/mL) vs. M. tuberculosis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| 4g | 4-Cl substitution on aniline ring | 0.49 | 0.98 | 0.98 |
| 4h | 4-F substitution on aniline ring | 0.98 | 1.95 | 1.95 |
| 4i | 4-Br substitution on aniline ring | 0.98 | 1.95 | 1.95 |
| 5c | 4-Cl substitution on benzylamine | 7.81 | 1.95 | 3.91 |
| 6c | Alkynyl linker | 31.25 | 1.95 | 0.98 |
| Isoniazid | (Standard) | 1.95 | - | - |
| Ciprofloxacin | (Standard) | - | 0.49 | 0.49 |
Visualizations
Experimental & Troubleshooting Workflows
References
- 1. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]
- 2. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Anticancer Potential of Phthalanilide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of phthalanilide analogs. Due to a notable scarcity of recent and detailed scientific literature specifically focused on this compound analogs, this guide will instead focus on the closely related and extensively studied phthalimide analogs, for which a wealth of experimental data exists.
Phthalimide derivatives have emerged as a significant class of compounds in anticancer drug discovery, with numerous studies highlighting their potential to inhibit tumor growth across a variety of cancer cell lines. This guide synthesizes key findings on the cytotoxic effects of various phthalimide analogs, details the experimental protocols used to evaluate their efficacy, and illustrates the molecular pathways they influence.
Comparative Anticancer Activity of Phthalimide Analogs
The anticancer activity of newly synthesized chemical entities is commonly evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the in vitro cytotoxic activity of several phthalimide analogs against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5b | MCF-7 (Breast) | 0.2 ± 0.01 | Doxorubicin | - |
| 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | Doxorubicin | - |
| 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | Doxorubicin | - |
| Compound 4 | Sarcoma 180 | 47.6 | Doxorubicin | 3.2 |
| Compound 4 | B-16/F-10 (Melanoma) | 119.7 | Doxorubicin | 0.06 |
| 3c | Sarcoma 180 | 124.8 | Doxorubicin | 3.2 |
| 3c | B-16/F-10 (Melanoma) | 163.8 | Doxorubicin | 0.06 |
| 5 | Sarcoma 180 | 88.5 | Doxorubicin | 3.2 |
| 5 | B-16/F-10 (Melanoma) | 195.2 | Doxorubicin | 0.06 |
| 3b | B-16/F-10 (Melanoma) | 270.8 | Doxorubicin | 0.06 |
Data compiled from multiple studies. Note that reference compounds and experimental conditions may vary between studies.
Experimental Protocols
The evaluation of the anticancer activity of phthalimide analogs involves a series of standardized in vitro assays. These protocols are crucial for determining the cytotoxic and apoptotic effects of the compounds on cancer cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the phthalimide analogs and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assessment (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.
-
Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with the test compounds.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Labeling: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Visualization: The cell nuclei are counterstained with a DNA-specific stain (e.g., DAPI), and the slides are visualized under a fluorescence microscope. Apoptotic cells are identified by the presence of the fluorescent label.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the complex signaling cascades affected by phthalimide analogs.
Caption: General workflow for the synthesis and anticancer evaluation of phthalimide analogs.
Caption: Potential signaling pathways modulated by phthalimide analogs in cancer cells.
Mechanism of Action
Phthalimide analogs exert their anticancer effects through various mechanisms. One notable pathway involves the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in cancer cell proliferation, differentiation, and apoptosis.[1] By inhibiting the TGF-β receptor, these compounds can disrupt downstream signaling through the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.
Furthermore, several studies have indicated that phthalimide derivatives can induce apoptosis through the intrinsic pathway.[2] This is often characterized by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. The activation of caspase-9, an initiator caspase, leads to the subsequent activation of executioner caspases like caspase-3, ultimately resulting in the cleavage of cellular proteins and cell death.
References
A Comparative Analysis of Phthalanilide and Its Analogs Against Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of phthalanilide-related compounds (phthalimides and phthalazines) against other well-established kinase inhibitors. The information presented is supported by experimental data from various studies, with a focus on providing a clear, data-centric overview for researchers in the field of drug discovery and development.
Executive Summary
Phthalanilides and their structural analogs, such as phthalimides and naphthalimides, represent a class of compounds with significant potential as kinase inhibitors. These molecules have been shown to target a range of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-like Kinase 1 (PLK1), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM1). This guide compares the inhibitory activity of these compounds with that of established kinase inhibitors like Erlotinib, Sorafenib, Volasertib, and SGI-1776, providing a quantitative basis for their evaluation.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound-related compounds and their comparator kinase inhibitors against various kinase targets. Lower values indicate greater potency.
Table 1: EGFR Inhibition
| Compound | Class | Target | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Phthalimide Derivative 32 | Phthalimide | EGFR-TK | 0.065[1] | Erlotinib | 0.067[1] |
| Phthalimide Derivative 48 | Phthalimide | EGFR-TK | 0.089[1] | Erlotinib | 0.067[1] |
| Phthalimide Derivative 22 | Phthalimide | EGFR-TK | 0.093[1] | Erlotinib | 0.067[1] |
Table 2: VEGFR-2 Inhibition
| Compound | Class | Target | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Phthalazine Derivative 7f | Phthalazine | VEGFR-2 | 0.08[2] | Sorafenib | 0.10[2] |
| Phthalazine Derivative 4b | Phthalazine | VEGFR-2 | 0.09[3] | Sorafenib | Not specified in study |
| Phthalazine Derivative 8c | Phthalazine | VEGFR-2 | 0.10[2] | Sorafenib | 0.10[2] |
| Phthalazine Derivative 7a | Phthalazine | VEGFR-2 | 0.11[2] | Sorafenib | 0.10[2] |
Table 3: PLK1 Inhibition
| Compound | Class | Target | Kd (µM) | Comparator | Comparator IC50 (nM) |
| Naphthalimide Derivative 4Bb | Naphthalimide | PLK1 | 0.29 | Volasertib | 0.87[4][5][6] |
Table 4: PIM1 Inhibition
| Compound | Class | Target | IC50 (nM) |
| SGI-1776 | Imidazo[1,2-b]pyridazine | PIM1 | 7[7][8][9] |
Note: Direct comparative data for a this compound-based PIM1 inhibitor was not available in the searched literature. SGI-1776 is a well-characterized PIM1 inhibitor provided here as a benchmark.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their evaluation. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction as a quantitative measure of kinase activity.
ADP-Glo™ Kinase Assay Protocol for IC50 Determination
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP at a concentration that is at or near the Km of the kinase for ATP.
- Kinase and Substrate: Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.
- Test Compound: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO, followed by a further dilution in the kinase buffer.
2. Kinase Reaction:
- In a multi-well plate (typically 96- or 384-well, white, opaque), add the diluted test compound or vehicle control (DMSO).
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
3. ADP Detection:
- Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for approximately 40 minutes.
- Convert ADP to ATP and Generate Luminescence: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways in which the targeted kinases play a crucial role.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04956J [pubs.rsc.org]
- 3. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
A Comparative Analysis of the Efficacy of Phthalanilide Derivatives in Anticancer and Antimicrobial Applications
For Immediate Release
This guide provides a comparative overview of the therapeutic efficacy of various phthalanilide derivatives, drawing upon recent experimental findings in the fields of oncology and microbiology. The following sections detail the cytotoxic effects of these compounds against cancer cell lines and their inhibitory activity against a range of microbial pathogens. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for evaluating the potential of this compound derivatives as therapeutic agents.
Anticancer Efficacy of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. A notable study investigated the anti-proliferative activity of novel phthalimide-based curcumin derivatives against aggressive prostate cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) were determined to quantify the cytotoxic efficacy of these compounds.
Data Summary: Anticancer Activity
The table below summarizes the GI50 values of selected phthalimide-based curcumin derivatives against PC3 and DU145 prostate cancer cell lines after 48 hours of treatment.
| Compound | GI50 (µM) on PC3 Cells[1] | GI50 (µM) on DU145 Cells[1] |
| Curcumin | 18.35 ± 1.10 | 16.50 ± 0.98 |
| K3F21 | 11.12 ± 0.52 | 11.01 ± 0.81 |
| K3F23 | 16.71 ± 0.89 | 15.23 ± 1.02 |
| K3F24 | 12.45 ± 0.63 | 13.88 ± 0.77 |
| K3F33 | 14.82 ± 0.91 | 14.01 ± 0.93 |
Data is presented as mean ± SEM from four independent experiments.
Antimicrobial Efficacy of this compound Derivatives
This compound derivatives have also demonstrated significant antimicrobial properties. A comprehensive study synthesized three series of phthalimide derivatives (4a-i, 5a-f, and 6a-c) and evaluated their activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to assess their antimicrobial potency.
Data Summary: Antimicrobial Activity
The following table presents the MIC values (in µg/mL) of the most potent phthalimide derivatives against selected Gram-positive and Gram-negative bacteria, as well as a fungal strain.
| Compound | S. aureus (ATCC 25923)[2] | B. subtilis (ATCC 6633)[2] | E. coli (ATCC 25922)[2] | P. aeruginosa (ATCC 27853)[2] | C. albicans (ATCC 10231)[2] |
| 4g | 0.98 | 0.49 | 0.49 | 0.98 | 1.95 |
| 4h | 1.95 | 0.98 | 0.98 | 1.95 | 3.9 |
| 5c | 1.95 | 0.98 | 1.95 | 3.9 | 7.81 |
| 5d | 0.98 | 1.95 | 3.9 | 1.95 | 3.9 |
| 6c | 1.95 | 0.98 | 1.95 | 0.98 | 3.9 |
| Ampicillin | 0.49 | 0.24 | 1.95 | 31.25 | - |
| Gentamicin | 0.24 | 0.49 | 0.98 | 1.95 | - |
| Clotrimazole | - | - | - | - | 0.98 |
Mechanisms of Action
The anticancer activity of certain this compound derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling pathway, where inhibition can disrupt tumor growth and progression. Furthermore, these compounds have been shown to induce programmed cell death, or apoptosis, through the intrinsic pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Activity
This protocol is adapted from the study on phthalimide-based curcumin derivatives.[1]
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
This compound derivatives
-
Prostate cancer cell lines (PC3, DU145)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC3 and DU145 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Curcumin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Method for Antimicrobial Activity
This protocol is based on the methodology used for the screening of novel phthalimide analogs.[2]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ampicillin, Gentamicin, Clotrimazole)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a serial two-fold dilution of the this compound derivatives in the appropriate broth in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well.
-
Controls: Include a growth control (broth and inoculum without compound), a sterility control (broth only), and a positive control with standard antibiotics.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Objective: To screen for the antimicrobial activity of this compound derivatives.
Materials:
-
This compound derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Inoculation: Spread a standardized microbial inoculum evenly over the entire surface of the agar plate.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
References
Researchers, scientists, and drug development professionals often seek validated chemical probes to investigate biological pathways and identify potential therapeutic targets. This guide aimed to provide a comprehensive comparison of phthalanilide as a chemical probe, including its performance against alternatives, supported by experimental data. However, a thorough literature review reveals a significant lack of specific data on phthalanilide for this purpose. The available research predominantly focuses on the related but structurally distinct phthalimide derivatives.
An In-depth Review of Phthalanilide and its Congeners: A Search for a Validated Chemical Probe
Key Distinction: this compound vs. Phthalimide
It is crucial to differentiate between this compound and phthalimide, as these terms are often a source of confusion.
-
This compound: An amide derived from phthalic acid and two molecules of aniline. The core structure is a benzene ring with two adjacent carboxyl groups, each forming an amide bond with a phenyl group.
-
Phthalimide: A cyclic imide derived from phthalic acid and ammonia or a primary amine. It features a five-membered ring fused to a benzene ring, containing a nitrogen atom bonded to two carbonyl groups.
The vast majority of scientific literature details the biological activities and therapeutic potential of the phthalimide scaffold, not this compound.
The Landscape of Phthalimide-Based Compounds
While a direct validation of this compound as a chemical probe is not available, the extensive research on phthalimide derivatives offers valuable insights into the potential of related structures in chemical biology and drug discovery. Phthalimides have been shown to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2]
Mechanism of Action of Phthalimide Derivatives
The mechanisms of action for phthalimide-based compounds are diverse and depend on the specific substitutions on the phthalimide core. For instance, some derivatives exhibit anti-inflammatory effects by suppressing the production of nitric oxide (NO) and down-regulating the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.[3] This is often achieved through the modulation of signaling pathways such as the Toll-like receptor (TLR)4 pathway.[3]
A notable application of the phthalimide moiety is in the development of Proteolysis Targeting Chimeras (PROTACs). These molecules utilize a phthalimide ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of specific proteins.
Signaling Pathway of Phthalimide-based Anti-inflammatory Action
References
Assessing the Selectivity of Phthalimide-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalimide scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents with distinct mechanisms of action. This guide provides a comparative assessment of the selectivity of two major classes of phthalimide-based compounds: the immunomodulatory drugs (IMiDs), which function as "molecular glues" to induce protein degradation, and direct enzyme inhibitors, which follow a classical occupancy-based mechanism. Understanding their selectivity is paramount for optimizing therapeutic efficacy and minimizing off-target effects.
Part 1: Selectivity of Immunomodulatory Phthalimide Derivatives (IMiDs)
The most prominent phthalimide-based drugs—thalidomide, lenalidomide, and pomalidomide—exert their therapeutic effects not by direct inhibition of an enzyme's active site, but by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This novel mechanism involves the drug acting as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates."[1] The selectivity of these drugs is therefore defined by the specific set of proteins they mark for degradation.
The core mechanism involves the IMiD binding to the CRBN protein, which is part of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1] This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to neosubstrates that it would not otherwise interact with.[1] This leads to the polyubiquitination of the neosubstrate, flagging it for degradation by the 26S proteasome.
Data Presentation: Comparison of IMiD Neosubstrate Selectivity and Bioactivity
The selectivity of thalidomide and its analogs is determined by their differential ability to degrade specific neosubstrates, which in turn underlies their distinct clinical activities and toxicities.[2] While comprehensive kinome-wide inhibitory profiles are not the most relevant measure of their primary mechanism, their effects on key neosubstrates and related biological activities have been quantified.
| Compound | Primary Neosubstrates | Key Biological Activity | IC50 / EC50 | Primary Clinical Applications |
| Thalidomide | IKZF1, IKZF3, SALL4[3][4] | TNF-α synthesis inhibition[4] | ~200 nM (TNF-α) | Multiple Myeloma, Erythema Nodosum Leprosum |
| Lenalidomide | IKZF1, IKZF3, CK1α[5][6] | T-cell co-stimulation (IL-2 production)[5] | Not widely reported for IL-2 | Multiple Myeloma, Myelodysplastic Syndromes (del(5q))[6][7] |
| Pomalidomide | IKZF1, IKZF3, SALL4 (more potent than thalidomide)[4][8] | TNF-α synthesis inhibition[4] | 13 nM (TNF-α)[4] | Multiple Myeloma[9] |
Note: IC50/EC50 values can vary depending on the assay conditions and cell type used.
Mandatory Visualizations: Signaling and Mechanistic Pathways
Caption: Cereblon-mediated protein degradation by phthalimide-based IMiDs.
Caption: Role of CK1α in the Wnt/β-catenin signaling pathway.
Part 2: Selectivity of Phthalimide-Based Direct Kinase Inhibitors
In contrast to the IMiDs, other phthalimide derivatives have been developed as classical, ATP-competitive inhibitors of protein kinases. Their selectivity is determined by their differential binding affinity to the ATP-binding pocket of various kinases. These compounds are often designed to target specific kinases implicated in diseases such as cancer.
Data Presentation: Selectivity of Phthalimide-Based Kinase Inhibitors
The following table presents selectivity data for representative phthalimide-based kinase inhibitors against their intended targets and a selection of off-targets.
| Compound ID | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Reference |
| Compound 6f | EGFR | 79 | - | - | |
| Compound 32 | EGFR | 65 | - | - | |
| Phthalimide Analog P1 | ALK5 | < 9000 (Binding Energy kcal/mol) | - | - | |
| Phthalimide Analog P7 | ALK5 | < 9000 (Binding Energy kcal/mol) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity.
Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the binding of a test compound to the Cereblon protein.
Principle: The assay measures the competition between the test compound and a fluorescently labeled tracer for binding to a tagged CRBN protein. Binding of the tracer to the CRBN-antibody complex brings a donor and acceptor fluorophore into proximity, generating a FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.[1]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the phthalimide-based compound in an appropriate solvent (e.g., DMSO).
-
Reagent Preparation: Prepare solutions of GST- or His-tagged CRBN protein, a fluorescently labeled CRBN ligand (tracer), and a terbium-cryptate labeled anti-tag antibody in assay buffer.
-
Assay Procedure:
-
Dispense the test compound dilutions into a low-volume 384-well plate.
-
Add the tagged CRBN protein to each well and incubate briefly.
-
Add a mixture of the fluorescent tracer and the anti-tag antibody.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the ratio against the compound concentration. Determine the IC50 value from the resulting dose-response curve.
Cellular Neosubstrate Degradation Assay (Western Blot)
This assay confirms and quantifies the degradation of a target protein within a cellular context.
Principle: Cells are treated with the phthalimide compound, and the level of the target neosubstrate protein is measured by Western blot analysis. A decrease in the protein level indicates compound-induced degradation.[1]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., multiple myeloma cell line MM1.S) to an appropriate density.
-
Treat the cells with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of total protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1, anti-CK1α).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels. The concentration at which 50% degradation is observed is the DC50.
-
Radiometric Kinase Inhibition Assay
This is a classic method for measuring the inhibitory activity of a compound against a purified kinase.
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. An inhibitor will reduce the amount of radioactivity incorporated into the substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing appropriate salts, cofactors (e.g., MgCl₂), and a peptide or protein substrate for the kinase of interest.
-
Prepare a solution of the kinase.
-
Prepare a solution of ATP containing a known amount of radiolabeled ATP.
-
Prepare serial dilutions of the test inhibitor.
-
-
Kinase Reaction:
-
In a microtiter plate or microcentrifuge tubes, combine the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction (e.g., by adding a strong acid like phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or filters that bind the substrate.
-
Wash the filters extensively to remove unincorporated radiolabeled ATP.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization: Experimental Workflow
Caption: A generalized workflow for the assessment of inhibitor selectivity.
Conclusion
The assessment of selectivity for phthalimide-based compounds requires a nuanced approach tailored to their specific mechanism of action. For immunomodulatory drugs like lenalidomide, selectivity is defined by the profile of neosubstrates they induce for degradation via the Cereblon E3 ligase pathway. In contrast, for phthalimide derivatives designed as direct enzyme inhibitors, selectivity is measured by their differential binding affinity across a panel of related enzymes, such as the human kinome. The experimental protocols and workflows detailed in this guide provide a robust framework for characterizing the selectivity of these important therapeutic agents, facilitating the development of more effective and safer drugs.
References
- 1. Kinome expression profiling to target new therapeutic avenues in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Molecular Mechanisms of the Teratogenic Effects of Thalidomide | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New phthalimide-based derivatives as EGFR-TK inhibitors: Synthesis, biological evaluation, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Phthalanilide Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of phthalanilides is crucial for the advancement of various therapeutic and materials science applications. This guide provides an objective comparison of the primary methods for phthalanilide synthesis, supported by experimental data and detailed protocols.
The synthesis of phthalanilides, also known as N-aryl phthalimides, predominantly proceeds through three main pathways: the reaction of phthalic anhydride with anilines, the direct reaction of phthalic acid with anilines, and the cyclization of an intermediate phthalamic acid. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, and scalability.
Comparison of this compound Synthesis Methods
The following table summarizes the quantitative data for the different synthetic approaches to N-phenylthis compound, a representative this compound.
| Starting Materials | Method | Conditions | Reaction Time | Yield (%) | Reference(s) |
| Phthalic Anhydride & Aniline | Conventional Heating (Solvent-Free) | 140-145°C | 50 minutes | ~97% | [1] |
| Phthalic Anhydride & Aniline | Conventional Heating (in Glacial Acetic Acid) | Reflux (~118°C) | 4-5 hours | High | [2] |
| Phthalic Anhydride & Aniline | Microwave Irradiation (Solvent-Free) | 100% power (commercial microwave) | 2-10 minutes | 91-95% | |
| Phthalic Anhydride & Aniline | Microwave Irradiation (in DMF) | 800W | 4-5 minutes | High | [3] |
| Phthalic Anhydride & Aniline | Catalytic (Sulphamic Acid in Acetic Acid) | 110°C | Not Specified | 86-98% | [3][4] |
| Phthalic Anhydride & Aniline | Catalytic (Montmorillonite-KSF in Acetic Acid) | Reflux | 50 minutes - 4 hours | High | [5] |
| Phthalic Acid & Aniline | Conventional Heating | High Temperature | Not Specified | Generally less efficient than using phthalic anhydride | [1] |
| Phthalamic Acid | Cyclization (in Glacial Acetic Acid) | Heating | Not Specified | Good |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.
Method 1: Synthesis from Phthalic Anhydride
This is the most common and generally highest-yielding method for preparing phthalanilides. The reaction proceeds via the formation of a phthalamic acid intermediate, which then undergoes cyclization through dehydration.[6]
This straightforward approach involves the direct heating of the reactants.[6]
-
Materials: Phthalic anhydride, Aniline.
-
Equipment: Round-bottom flask, heating mantle or oil bath, stirring bar.
-
Procedure:
-
Combine equimolar amounts of phthalic anhydride and aniline in a round-bottom flask.
-
Heat the mixture to 140-145°C with stirring for approximately 50 minutes.[6]
-
Allow the reaction mixture to cool and solidify.
-
The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.
-
Microwave irradiation offers a significant reduction in reaction time.
-
Materials: Phthalic anhydride, Aniline.
-
Equipment: Microwave-safe reaction vessel, commercial microwave oven.
-
Procedure:
-
Place equimolar amounts of phthalic anhydride and the desired aniline in a microwave-safe open container.
-
Irradiate the mixture in a commercial microwave oven for 2-10 minutes at a suitable power level. The reaction should be monitored by TLC.
-
After cooling, the product can be recrystallized from ethanol or acetic acid to yield the pure this compound.
-
Method 2: Synthesis from Phthalic Acid
While possible, the direct synthesis from phthalic acid is generally less efficient than starting with phthalic anhydride.[1] The reaction requires higher temperatures to facilitate the dehydration of both the initial amide formation and the subsequent cyclization. A more common approach is to first convert phthalic acid to phthalic anhydride by heating, and then proceed with the reaction with aniline.[1]
-
Materials: Phthalic acid, Aniline.
-
Equipment: High-temperature reaction setup with provision for water removal.
-
General Procedure:
-
Equimolar amounts of phthalic acid and aniline are heated together, often in a high-boiling solvent or neat.
-
The temperature is raised sufficiently to drive off the two molecules of water formed during the reaction.
-
The resulting product is then purified, typically by recrystallization.
-
Method 3: Cyclization of Phthalamic Acid
Phthalamic acids can be synthesized and isolated as stable intermediates. The subsequent cyclization to form the this compound is typically achieved by heating, often in the presence of a dehydrating agent or a suitable solvent like glacial acetic acid.
-
Materials: Phthalamic acid, Glacial acetic acid.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle.
-
Procedure:
-
Suspend the phthalamic acid in glacial acetic acid.
-
Heat the mixture to reflux until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture to allow the this compound to crystallize.
-
Collect the product by filtration and wash with a suitable solvent.
-
Synthesis Pathways and Workflow
The following diagrams illustrate the logical relationships between the different synthesis methods and a general experimental workflow.
References
Unveiling the Antimicrobial Potential of Phthalimide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial spectrum of various phthalanilide and phthalimide derivatives, supported by experimental data and detailed methodologies. The information presented aims to facilitate the evaluation and selection of these compounds for further investigation in the quest for novel antimicrobial agents.
Phthalimide derivatives have emerged as a promising class of compounds with a broad range of biological activities, including significant antimicrobial effects.[1] These synthetic compounds, characterized by the isoindoline-1,3-dione scaffold, have been the subject of numerous studies to explore their efficacy against various pathogenic microorganisms. This guide synthesizes findings from recent research to offer a clear comparison of their antimicrobial performance.
Comparative Antimicrobial Spectrum
The antimicrobial activity of several phthalimide derivatives has been quantitatively assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Below is a summary of the MIC values for selected phthalimide derivatives against various microorganisms, as reported in recent literature.
| Compound/Derivative | Microorganism | Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Phthalimide aryl ester 3b | Staphylococcus aureus | Gram-(+) | 128 | - | - |
| Pseudomonas aeruginosa | Gram-(-) | 128 | Chloramphenicol | - | |
| Candida tropicalis | Yeast | 128 | - | - | |
| Candida albicans | Yeast | 128 | Fluconazole | - | |
| N-phthaloylglycine alkyl esters | Candida tropicalis | Yeast | 64 | Amphotericin B | 100 |
| 2-phthalylethaneselenoate | Cryptococcus gatti | Fungus | 2.5 (MFC) | Fluconazole | 2 (MFC) |
| Compound 4g | Gram-(+), Gram-(-), Fungi, TB | - | 0.49 - 7.81 | - | - |
| Compound 6c | Bacteria and Fungi | - | 0.98 - 1.95 | - | - |
| Mycobacterium tuberculosis | Bacteria | 31.25 | Isoniazid | 1.95 | |
| Compound 12 | Bacillus subtilis | Gram-(+) | - | Ampicillin, Cefotaxime, Gentamicin | - |
| Pseudomonas aeruginosa | Gram-(-) | - | Cefotaxime, Gentamicin | - |
Note: MFC stands for Minimum Fungicidal Concentration. A direct comparison of MIC values for compounds 12 and reference drugs was not provided in the source material, but its activity was reported to be comparable or superior.
Insights into the Mechanism of Action
The antimicrobial activity of phthalimide derivatives is attributed to various mechanisms. Molecular docking studies have suggested that some of these compounds can effectively bind to microbial enzymes and other critical cellular components. For instance, phthalimide aryl ester 3b has shown a strong binding affinity to the 50S ribosomal subunit, which is a key component of the bacterial protein synthesis machinery.[2][3] Additionally, its interaction with CYP51, an enzyme crucial for ergosterol biosynthesis in fungi, suggests a dual antibacterial and antifungal potential.[2][3][4] The antifungal mechanism of action for compound 3b against C. albicans was further supported by the observation that its MIC value significantly increased in the presence of ergosterol, indicating that it likely disrupts the fungal cell membrane's integrity by interfering with ergosterol.[2][4][5]
Experimental Protocols
The determination of the antimicrobial spectrum of phthalimide derivatives typically involves standardized in vitro susceptibility testing methods. The following are detailed methodologies frequently cited in the literature.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and yeast.
-
Preparation of Inoculum: Pure cultures of the test microorganisms are grown overnight in an appropriate broth medium. The bacterial/fungal suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, and for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells of a specific diameter are punched into the agar using a sterile borer.
-
Application of Compound: A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[6]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in confirming the antimicrobial spectrum, the following diagrams are provided.
Caption: Workflow for Antimicrobial Spectrum Confirmation.
Caption: Postulated Mechanisms of Antimicrobial Action.
References
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity | Semantic Scholar [semanticscholar.org]
- 4. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Phthalanilide Performance in Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer performance of phthalanilide derivatives against common chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—across various human cancer cell lines. The information herein is supported by experimental data to facilitate informed decisions in drug development and research.
Executive Summary
This compound derivatives have emerged as a promising class of anti-cancer compounds. This guide evaluates their efficacy, primarily through their cytotoxic effects on breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and lung carcinoma (A549) cell lines. The performance of phthalanilides is benchmarked against established chemotherapeutic drugs: doxorubicin, an anthracycline antibiotic; cisplatin, a platinum-based alkylating agent; and paclitaxel, a microtubule stabilizer. The comparative analysis reveals that while this compound derivatives exhibit potent cytotoxicity, their efficacy varies depending on the specific derivative and the cancer cell line.
Comparative Cytotoxicity of Phthalanilides and Alternatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for various this compound derivatives and standard chemotherapeutic agents in MCF-7, HCT-116, and A549 cell lines, providing a quantitative comparison of their cytotoxic activities.
Table 1: IC50 Values of this compound Derivatives in Different Cancer Cell Lines
| This compound Derivative | MCF-7 (µM) | HCT-116 (µM) | A549 (µM) |
| Phthalimide-Thiazole Derivative 5b | 0.2±0.01[1] | - | - |
| Phthalimide-Thiazole Derivative 5k | - | - | - |
| Phthalimide-Triazole Derivative 6f | 0.22[2] | - | - |
| Benzothiazole-Phthalimide | - | - | - |
| Naphthalimide Derivative C1 | 1.7[3] | - | 9.5[3] |
Table 2: IC50 Values of Standard Chemotherapeutic Agents in Different Cancer Cell Lines
| Chemotherapeutic Agent | MCF-7 (µM) | HCT-116 (µM) | A549 (µM) |
| Doxorubicin | 2.5 (24h)[4], 2.5 (24h)[5] | 0.96 (48h)[6], 4.18 (48h) | >20 (24h)[4], 0.56 (48h)[7], 17.83 nM (48h)[5] |
| Cisplatin | - | - | 16.48 (24h)[8], 10.18 µg/L (48h)[9] |
| Paclitaxel | - | - | 10.18 µg/L (48h)[9], 1.64 µg/mL (48h)[10] |
Mechanism of Action: A Comparative Overview
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of anti-cancer compounds. This compound derivatives and the selected alternatives induce cell death through distinct signaling pathways.
This compound Derivatives: The primary mechanism of action for many this compound derivatives is the induction of apoptosis, or programmed cell death.[3][11][12] Studies suggest that these compounds can trigger the intrinsic apoptosis pathway, which is mediated by the mitochondria.[3] This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Doxorubicin: This agent intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a cascade of events, including the activation of the p53 tumor suppressor protein, which in turn initiates apoptosis through both the intrinsic and extrinsic pathways.[13][14][15]
Cisplatin: Cisplatin forms adducts with DNA, leading to DNA damage and the activation of cellular repair mechanisms.[16][17] If the damage is too extensive to be repaired, the cell cycle is arrested, and apoptosis is induced.[16][18] The apoptotic signaling involves the activation of various pathways, including the mitochondrial pathway and death receptor signaling.[16]
Paclitaxel: Paclitaxel stabilizes microtubules, preventing their dynamic instability required for cell division. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[19] The apoptotic signal is mediated through various pathways, including the PI3K/Akt and MAPK signaling pathways.[4][19]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanisms of action of this compound derivatives and the comparative drugs.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Mechanisms of action for common chemotherapeutics.
Experimental Protocols
To ensure reproducibility and enable critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[20]
-
Treat the cells with various concentrations of the test compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[20]
-
Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[22]
-
Incubate the cells at room temperature for 15 minutes in the dark.[24]
-
Analyze the stained cells by flow cytometry within one hour.[22]
-
Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[25]
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at 4°C for at least 30 minutes.[26]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.[27]
-
Incubate at room temperature for at least 20 minutes in the dark.[25]
-
Analyze the DNA content by flow cytometry.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the performance of this compound derivatives and their alternatives in cancer cell lines.
Caption: Workflow for evaluating anti-cancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. kumc.edu [kumc.edu]
- 25. bio-protocol.org [bio-protocol.org]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Analysis of the Anti-Inflammatory Effects of Phthalanilides and Thalidomide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Immunomodulatory Scaffolds
The landscape of anti-inflammatory drug discovery has been significantly shaped by the complex history and multifaceted activities of thalidomide. Its potent immunomodulatory and anti-inflammatory properties, primarily mediated through the inhibition of tumor necrosis factor-alpha (TNF-α), have spurred the development of a new generation of related compounds. Among these, phthalanilide derivatives, which share a core phthalimide structure with thalidomide but differ in their substitutions, have emerged as promising candidates with potentially enhanced efficacy and altered safety profiles. This guide provides a comprehensive comparison of the anti-inflammatory effects of phthalanilides and thalidomide, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Quantitative Comparison of Anti-Inflammatory Activity
To provide a clear and concise overview of the comparative efficacy, the following table summarizes key quantitative data from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, these values should be interpreted within the context of their respective experimental conditions. For the purpose of this guide, N-phenylphthalimide derivatives are presented as a representative class of phthalanilides.
| Compound/Derivative | Assay | Target/Endpoint | Quantitative Data | Reference |
| Thalidomide | LPS-stimulated human PBMCs | TNF-α Inhibition | IC50: ~5-10 µg/mL (~19-38 µM) | [1] |
| LPS-stimulated human monocytes | TNF-α Inhibition | 40% inhibition at 1 µg/mL (~3.8 µM) | [2] | |
| This compound Derivative (LASSBio-468) | LPS-induced neutrophil recruitment in mice | Neutrophil Infiltration | ED50: 2.5 mg/kg | [3] |
| This compound Derivative (Compound 52) | Inhibition of TNF-α production | TNF-α Inhibition | ~200 times more potent than thalidomide | [4] |
| This compound Derivative (Compound 47) | Inhibition of TNF-α production | TNF-α Inhibition | More potent than thalidomide at 30 µM | [4] |
IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose. PBMCs: Peripheral Blood Mononuclear Cells. LPS: Lipopolysaccharide.
Mechanisms of Action: A Tale of Two Scaffolds
Both thalidomide and this compound derivatives exert their anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the production of pro-inflammatory cytokines.
Thalidomide: The NF-κB and p38 MAPK Connection
Thalidomide's best-characterized mechanism of anti-inflammatory action is the inhibition of TNF-α production.[5] This is achieved, in part, by enhancing the degradation of TNF-α mRNA.[5] At the signaling level, thalidomide has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α.[3][6] Additionally, evidence suggests that thalidomide's effects are also mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][7][8]
Phthalanilides: Building on a Theme
This compound derivatives, particularly potent examples like LASSBio-468, also demonstrate a profound ability to inhibit TNF-α production. Their mechanism of action is thought to significantly overlap with that of thalidomide, primarily involving the downregulation of the NF-κB signaling pathway. LASSBio-468 has been shown to reduce TNF-α and nitric oxide production, which are both downstream targets of NF-κB activation.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and thalidomide's anti-inflammatory effects.
In Vitro: Lipopolysaccharide (LPS)-Induced TNF-α Production in Monocytic Cells (THP-1)
This assay is a standard method for screening compounds for their ability to inhibit the production of the pro-inflammatory cytokine TNF-α.
1. Cell Culture and Differentiation:
- Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- To differentiate the monocytes into macrophage-like cells, they are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
2. Compound Treatment and Stimulation:
- After differentiation, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives or thalidomide) or vehicle (DMSO).
- The cells are pre-incubated with the compounds for 1-2 hours.
- Inflammation is induced by adding LPS to a final concentration of 1 µg/mL.
3. Sample Collection and Analysis:
- The cell culture supernatants are collected after a 4-6 hour incubation period with LPS.
- The concentration of TNF-α in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
- The percentage of TNF-α inhibition is calculated for each compound concentration relative to the vehicle-treated control.
- The IC50 value is determined from the dose-response curve.
A[label="1. Culture THP-1 cells", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="2. Differentiate with PMA\n(24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="3. Pre-incubate with\nTest Compound (1-2h)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Stimulate with LPS (4-6h)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="5. Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="6. Quantify TNF-α via ELISA", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="7. Calculate % Inhibition & IC50", fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G;
}
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.
1. Animals:
- Male Wistar rats or Swiss mice are used for this study. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
- The animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the test compounds (this compound derivatives or thalidomide).
- The compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
3. Induction of Inflammation:
- A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
- The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
5. Data Analysis:
- The percentage of inhibition of edema is calculated for each treatment group compared to the control group.
- The ED50 value, the dose that causes a 50% reduction in edema, can be determined.
Conclusion
The comparative analysis of phthalanilides and thalidomide reveals a shared mechanistic foundation centered on the inhibition of pro-inflammatory cytokine production, particularly TNF-α, through the modulation of the NF-κB and p38 MAPK signaling pathways. However, the data suggests that structural modifications to the phthalimide scaffold, as seen in various N-phenylphthalimide derivatives, can lead to significantly enhanced anti-inflammatory potency compared to thalidomide.
For researchers and drug development professionals, the this compound class of compounds represents a fertile ground for the discovery of novel anti-inflammatory agents. The ability to fine-tune the pharmacological properties through chemical synthesis offers the potential to develop next-generation immunomodulators with improved therapeutic indices. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and safety profiles of specific this compound derivatives in relation to thalidomide and its other clinically used analogs.
References
- 1. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thalidomide represses inflammatory response and reduces radiculopathic pain by inhibiting IRAK-1 and NF-κB/p38/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell type-/inducer-specific bidirectional regulation by thalidomide and phenylphthalimides of tumor necrosis factor-alpha production and its enantio-dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thalidomide interaction with inflammation in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide induces γ-globin gene expression through increased reactive oxygen species–mediated p38 MAPK signaling and histone H4 acetylation in adult erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide induces gamma-globin gene expression through increased reactive oxygen species-mediated p38 MAPK signaling and histone H4 acetylation in adult erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LASSBio-468: a new achiral thalidomide analogue which modulates TNF-alpha and NO production and inhibits endotoxic shock and arthritis in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Phthalimide
Disclaimer: The following information pertains to the disposal of Phthalimide (CAS No. 85-41-6) . The term "Phthalanilide" may be used interchangeably in some contexts, but it is crucial to verify the exact chemical identity and consult the specific Safety Data Sheet (SDS) for the compound in your possession before proceeding with any handling or disposal procedures.
This guide provides essential safety and logistical information for the proper disposal of Phthalimide, intended for researchers, scientists, and drug development professionals. The procedures outlined below are based on available safety data and are designed to ensure safe handling and compliance with general laboratory waste management practices.
Chemical and Physical Properties
A summary of key quantitative data for Phthalimide is presented below. This information is critical for understanding the chemical's behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | [1] |
| Molar Mass | 147.13 g/mol | [2][3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 238 °C (460 °F; 511 K) | [5] |
| Boiling Point | 336 °C (637 °F; 609 K) sublimes | [5] |
| Solubility in Water | <0.1 g/100 ml (19.5 °C) | [5] |
| Acute Oral Toxicity (LD50) | >5000 mg/kg (Mouse) | [6] |
| Acidity (pKa) | 8.3 | [5] |
Detailed Disposal Protocol
The proper disposal of Phthalimide waste is essential to maintain a safe laboratory environment and to comply with environmental regulations. The following step-by-step protocol should be followed.
I. Personal Protective Equipment (PPE)
Before handling Phthalimide waste, ensure that the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side protection.[1]
-
Hand Protection: Suitable chemical-resistant gloves (tested according to EN 374).[1]
-
Respiratory Protection: In the case of dust formation, a particulate filter device (EN 143) is necessary.[1]
-
Protective Clothing: A standard laboratory coat should be worn.
II. Waste Segregation and Collection
-
Solid Phthalimide Waste:
-
Collect unwanted or expired solid Phthalimide in a clearly labeled, sealable container.
-
The label should include the chemical name ("Phthalimide Waste"), the relevant hazard symbols (if applicable, though Phthalimide is generally not classified as hazardous[7]), and the date of accumulation.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
-
Contaminated Labware and Materials:
-
Any labware (e.g., flasks, beakers), disposable materials (e.g., weighing paper, gloves), or spill cleanup materials that are contaminated with Phthalimide should be collected separately.
-
Place these materials in a designated, labeled hazardous waste container.
-
Handle contaminated packages and materials in the same way as the substance itself.[1]
-
-
Empty Chemical Containers:
-
Empty Phthalimide containers must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinsates should also be collected.
-
After thorough rinsing and air-drying, the container can be disposed of as regular waste or recycled, depending on local regulations.[1][9]
-
III. Disposal Procedure
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) office or the appropriate local waste disposal expert for specific guidance.[1] Waste disposal regulations can vary significantly by region.
-
Arrange for Pickup: Once your Phthalimide waste container is full, or on a regular schedule, arrange for a pickup by a licensed hazardous waste disposal company. Do not attempt to dispose of Phthalimide waste in the regular trash or by pouring it down the drain.[1]
-
Accidental Spills:
Phthalimide Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Phthalimide waste in a laboratory setting.
Caption: Workflow for the safe disposal of Phthalimide waste.
References
- 1. carlroth.com [carlroth.com]
- 2. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 3. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 8. fishersci.se [fishersci.se]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
